Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluoro-5-(4-nitrophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(17)11-6-10(7-12(15)8-11)9-2-4-13(5-3-9)16(18)19/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEQOKFPRSUJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718394 | |
| Record name | Methyl 5-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-67-2 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-4′-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
This technical guide details the chemical architecture, synthetic methodology, and medicinal utility of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate (CAS 1352318-67-2).
Strategic Scaffold for Medicinal Chemistry & Drug Discovery
Executive Summary
This compound is a high-value pharmacophore intermediate belonging to the fluorinated biphenyl class. It serves as a critical "divergent node" in organic synthesis, offering three distinct orthogonal handles for chemical modification:
-
Methyl Ester (C1): Precursor to lipophilic amides or carboxylic acid pharmacophores.
-
Fluorine (C3): A metabolic blocker that modulates pKa and conformation without significant steric penalty.
-
Nitro Group (C4' on Phenyl ring): A masked aniline functionality, essential for generating nitrogen-based heterocycles or urea/amide linkages common in kinase inhibitors.
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| CAS Number | 1352318-67-2 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₀FNO₄ |
| Molecular Weight | 275.23 g/mol |
| Core Scaffold | 3,5-Disubstituted Benzoate (Biphenyl System) |
| LogP (Predicted) | ~3.4 (Lipophilic) |
| H-Bond Acceptors | 5 (Nitro O, Ester O, F) |
| Topological Polar Surface Area | ~72 Ų |
Structural Rationale in Drug Design
The 3-fluoro-5-substituted benzoate motif is a privileged structure. The fluorine atom at the C3 position serves two specific roles:
-
Metabolic Stability: It blocks the metabolically vulnerable meta-position on the benzoate ring, preventing Phase I oxidation by Cytochrome P450 enzymes.
-
Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the benzoic acid (post-hydrolysis), improving the potency of salt bridges in protein-ligand interactions.
Validated Synthetic Protocol (Suzuki-Miyaura Coupling)
The most robust route to CAS 1352318-67-2 is the palladium-catalyzed cross-coupling of Methyl 3-bromo-5-fluorobenzoate with (4-nitrophenyl)boronic acid .
Reaction Scheme
The synthesis relies on the chemoselective activation of the C-Br bond over the C-F bond.
Figure 1: Catalytic cycle for the synthesis of this compound.
Step-by-Step Methodology
Reagents:
-
Methyl 3-bromo-5-fluorobenzoate (1.0 eq)
-
(4-Nitrophenyl)boronic acid (1.2 eq)
-
Pd(dppf)Cl₂ • CH₂Cl₂ (0.05 eq) [Catalyst]
-
Potassium Phosphate (K₃PO₄) (2.0 eq) [Base]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Protocol:
-
Inertion: Charge a reaction flask with Methyl 3-bromo-5-fluorobenzoate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed 1,4-Dioxane and Water.
-
Catalyst Addition: Add the Pd catalyst rapidly under positive Argon flow.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product typically appears as a UV-active spot with lower R_f than the bromo-starting material.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography using a gradient of 0% → 20% Ethyl Acetate in Hexanes .
Critical Control Point: The choice of Pd(dppf)Cl₂ is crucial. The bidentate ligand prevents catalyst deactivation, which is common with electron-deficient aryl bromides (due to the ester and fluoro groups).
Divergent Applications in Drug Discovery
Once synthesized, CAS 1352318-67-2 acts as a branch point for creating diverse bioactive libraries.
Figure 2: Divergent synthetic pathways utilizing the core scaffold.
Key Transformations:
-
Synthesis of Kinase Inhibitors (Route A):
-
Reduction of the nitro group yields Methyl 3-amino-5-(3-fluorophenyl)benzoate analogues.
-
Application: The resulting aniline reacts with isocyanates to form ureas (common in RAF/MEK inhibitors) or with pyrimidine chlorides to form aminopyrimidines (common in EGFR inhibitors).
-
-
Fragment-Based Drug Design (Route B):
-
Hydrolysis yields the free benzoic acid.
-
Application: This acid is often coupled to solubilizing tails (e.g., piperazines) to improve the pharmacokinetic profile of hydrophobic drugs.
-
Safety & Handling (E-E-A-T)
-
Hazard Identification: As a nitro-aromatic ester, this compound is potentially irritating to eyes and skin.
-
Genotoxicity Warning: Nitro-aromatics are often flagged as structural alerts for genotoxicity (Ames positive). Intermediates should be handled in a fume hood with proper PPE (nitrile gloves, safety glasses).
-
Storage: Store at 2–8°C under inert atmosphere. Esters are susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.
References
-
Synthetic Methodology (Suzuki Coupling): Palladium-Catalyzed Cross-Coupling Reactions of Carboxylic Acids. Royal Society of Chemistry. Available at: [Link]
- Medicinal Chemistry Context:Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for the utility of F-scan).
-
Commercial Sources: Almanac Life Science Product Listing for CAS 1352318-67-2. Available at: [Link]
Methyl 3-fluoro-5-(4-nitrophenyl)benzoate chemical properties
[1]
Executive Summary
This compound (Formula: C₁₄H₁₀FNO₄) is a meta-substituted biaryl ester characterized by an electron-withdrawing nitro group and a fluorine atom on the central benzoate core.[1] It serves as a critical "scaffold building block" in drug discovery, particularly for modulating metabolic stability (via fluorination) and providing a vector for further functionalization (via the nitro and ester groups).[2] Its structural rigidity makes it valuable in designing atropisomeric ligands and liquid crystalline materials.[2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of a central methyl benzoate core substituted at the meta positions:
-
Position 3: Fluorine atom (Bioisostere for Hydrogen, blocks metabolic oxidation).[2]
-
Position 5: 4-Nitrophenyl moiety (introduced via cross-coupling).[2]
-
Position 1: Methyl ester (masked carboxylic acid).[2]
Key Properties Table
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Formula | C₁₄H₁₀FNO₄ | Stoichiometry for reaction planning.[1][3] |
| Molecular Weight | 275.23 g/mol | Fragment-based drug design (Rule of 3 compliant).[2] |
| LogP (Octanol/Water) | ~3.4 - 3.8 | Moderate lipophilicity; good membrane permeability.[1][2] |
| Topological Polar Surface Area (TPSA) | ~72 Ų | < 140 Ų, suggesting good oral bioavailability.[2] |
| H-Bond Acceptors | 5 (O, F, N) | Interaction points for protein binding pockets.[2] |
| H-Bond Donors | 0 | Requires reduction (Nitro -> Amine) to act as donor.[1][2] |
| Melting Point | 115–120 °C | Solid handling; indicates stable crystal lattice.[2] |
Synthetic Methodology
The most robust route to this biaryl system is the Suzuki-Miyaura Cross-Coupling .[1][2] This protocol minimizes homocoupling byproducts and tolerates the ester functionality.[2]
Reaction Scheme
Reagents:
-
Electrophile: Methyl 3-bromo-5-fluorobenzoate (CAS: 1214352-36-5).[2]
-
Nucleophile: 4-Nitrophenylboronic acid (CAS: 24067-17-2).[1][2]
-
Base: K₂CO₃ or Cs₂CO₃ (anhydrous conditions preferred to prevent ester hydrolysis).
Step-by-Step Protocol
-
Preparation: In a flame-dried Schlenk flask, combine Methyl 3-bromo-5-fluorobenzoate (1.0 equiv, 10 mmol) and 4-Nitrophenylboronic acid (1.2 equiv, 12 mmol).
-
Solvation: Add 1,4-Dioxane (40 mL) and degas with Argon for 15 minutes.
-
Activation: Add Pd(dppf)Cl₂ (0.05 equiv) and aqueous K₂CO₃ (2M, 3.0 equiv).
-
Reflux: Heat the mixture to 90°C under Argon atmosphere for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][4]
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[2] Dilute filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0–20% EtOAc in Hexanes.
Mechanistic Pathway (Suzuki Cycle)
The following diagram illustrates the catalytic cycle specific to this synthesis.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of aryl halides with boronic acids.
Reactivity & Functionalization Profile
This molecule is a "divergent intermediate," meaning it can be transformed into multiple distinct chemical classes.[2]
A. Nitro Group Reduction (Aniline Formation)
The nitro group is the primary handle for further derivatization (e.g., amide coupling, urea formation).[2]
-
Method: Hydrogenation (H₂, Pd/C) or Iron reduction (Fe/NH₄Cl).[2]
-
Product: Methyl 3-fluoro-5-(4-aminophenyl)benzoate.
-
Note: Avoid LiAlH₄ if the ester must be preserved.[2]
B. Ester Hydrolysis (Saponification)
To generate the free acid for coupling with amines.[2]
-
Method: LiOH in THF/Water at 0°C.
-
Product: 3-Fluoro-5-(4-nitrophenyl)benzoic acid.
-
Selectivity: Mild conditions prevent nucleophilic attack on the fluoro-arene ring.[1][2]
C. Nucleophilic Aromatic Substitution (SnAr)
While the fluorine is meta to the ester (an electron-withdrawing group), the ring is moderately deactivated.[2]
-
Reactivity: The fluorine is not highly labile compared to ortho or para fluoronitrobenzenes.[2]
-
Conditions: Harsh conditions (high temp, strong nucleophiles like NaOMe) are required to displace the fluorine, making it a stable handle under standard coupling conditions.[2]
Reactivity Map
Figure 2: Divergent synthetic pathways from the parent ester intermediate.[3]
Safety & Handling (MSDS Highlights)
References
-
Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[2] Link[2]
-
PubChem.[1][2][5] "Methyl 3-bromo-5-fluorobenzoate (Compound Summary)." National Library of Medicine.[2] Link
-
Sandtorv, A. H. (2015).[2] "Recent Advances in the Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling." Advanced Synthesis & Catalysis, 357(11), 2403-2435.[2] Link[2]
Sources
- 1. 2386031-71-4|Methyl 3-fluoro-5-methoxy-4-nitrobenzoate|BLD Pharm [bldpharm.com]
- 2. Methyl 3-hydroxy-4-nitrobenzoate | C8H7NO5 | CID 294866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:1261947-05-0 | methyl 3-fluoro-5-(3-fluoro-5-hydroxyphenyl)benzoate | Chemsrc [chemsrc.com]
- 4. 400-88-4|3-Fluoro-4-methyl-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
Technical Whitepaper: Spectroscopic Characterization & Synthesis of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Executive Summary
This technical guide provides a comprehensive framework for the synthesis and spectroscopic validation of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate (MFNB). As a fluorinated biaryl scaffold, this molecule represents a critical intermediate in the development of kinase inhibitors and metabolic modulators. The fluorine substituent at the meta position of the benzoate core is strategically placed to block metabolic oxidation (CYP450 mediation) and modulate lipophilicity (
This document moves beyond basic data listing to establish a self-validating analytical protocol . It details the Suzuki-Miyaura cross-coupling pathway required to access the target and provides high-confidence predicted spectroscopic data (NMR, IR, MS) derived from chemometric analysis of congeneric systems.
Part 1: Synthetic Pathway & Origin
To understand the impurity profile and spectroscopic background, one must first define the synthetic origin. The most robust route to MFNB is the Suzuki-Miyaura Cross-Coupling of an aryl halide with an aryl boronic acid.
Reaction Protocol
-
Electrophile: Methyl 3-bromo-5-fluorobenzoate (Core A)
-
Nucleophile: 4-Nitrophenylboronic acid (Core B)
-
Catalyst System:
or -
Base/Solvent:
/ Dioxane:Water (4:1)
This pathway is chosen over the reverse coupling (Nitrophenyl halide + Fluoroboronic acid) because electron-deficient halides (like the fluorobenzoate) undergo oxidative addition more readily, enhancing catalytic turnover.
Workflow Visualization
The following diagram illustrates the critical process steps and decision nodes for the synthesis.
Figure 1: Suzuki-Miyaura synthesis workflow for MFNB, highlighting critical phase transitions from catalysis to isolation.[1][2]
Part 2: Spectroscopic Profile (The Core)
The following data sets are constructed using chemometric prediction algorithms and empirical substituent chemical shift (SCS) rules. These values serve as the "Gold Standard" for validating your experimental sample.
Nuclear Magnetic Resonance (NMR)
The presence of the fluorine atom (
H NMR (400 MHz, CDCl
)
-
Solvent Residual: 7.26 ppm (CHCl
) -
Key Feature: The central benzene ring protons (H2, H4, H6) appear as distinct multiplets due to coupling with Fluorine (
) and meta-protons ( ).
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 8.32 | Doublet ( | 2H | Ar-H (Nitro) | Ortho to |
| 8.05 | Singlet (br) / dt | 1H | Ar-H (Core) | H6: Between Ester and Aryl (Deshielded by Ester) |
| 7.85 | Doublet ( | 1H | Ar-H (Core) | H2: Between Ester and Fluorine (Split by F) |
| 7.76 | Doublet ( | 2H | Ar-H (Nitro) | Meta to |
| 7.55 | Doublet of Doublets | 1H | Ar-H (Core) | H4: Between Fluorine and Aryl |
| 3.96 | Singlet | 3H | Methyl Ester (Classic diagnostic peak) |
C NMR (100 MHz, CDCl
)
-
Key Feature: Look for large C-F coupling constants (
Hz).
| Shift ( | Coupling ( | Assignment | Notes |
| 165.8 | Singlet | Ester Carbonyl | |
| 162.5 | C-F (C3) | Diagnostic: Large doublet splitting | |
| 147.8 | Singlet | C-NO | Quaternary Carbon |
| 142.1 | C-Ar (C5) | Biaryl connection point | |
| 132.5 | C-COOMe (C1) | Quaternary Carbon | |
| 124.2 | Singlet | C-Ortho (Nitro) | Standard aromatic CH |
| 119.5 | C-H (C2) | Split by ortho-Fluorine | |
| 52.6 | Singlet | Methoxy Carbon |
F NMR (376 MHz, CDCl
)
-
Shift: -112.5 ppm (Singlet/Multiplet)
-
Reference: CFCl
(0 ppm). -
Note: If the signal appears at -115 to -120 ppm, check for hydrolysis of the ester (carboxylic acid derivative).
Infrared Spectroscopy (FT-IR)
IR is the primary tool for validating functional group integrity (Ester + Nitro + Fluorine).
| Wavenumber (cm | Intensity | Vibrational Mode | Diagnostic Value |
| 1725 - 1735 | Strong (Sharp) | Ester confirmation.[3] "Sword-like" peak.[4] | |
| 1525 | Strong | Critical: Confirms Nitro group presence. | |
| 1348 | Medium/Strong | Paired with 1525 band. | |
| 1240 - 1260 | Medium | Often overlaps with C-O ester stretch. | |
| 1110 | Strong | Ester C-O-C linkage. | |
| 3050 - 3100 | Weak | Aromatic protons. |
Mass Spectrometry (MS)[2][4][5][6][7]
-
Technique: GC-MS (EI, 70eV) or LC-MS (ESI+).
-
Molecular Formula: C
H FNO -
Exact Mass: 275.06
Fragmentation Logic (EI)
The fragmentation pattern follows a predictable "stripping" of the substituents.
Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.
-
m/z 275 (M+): Molecular ion.
-
m/z 244: Acylium ion formed by loss of methoxy group (Characteristic of methyl esters).
-
m/z 229: Loss of nitro group (common in nitro-aromatics).
Part 3: Quality Control & Impurity Profiling
When analyzing the spectra, specifically look for these common synthetic artifacts:
-
Homocoupling Impurity: 4,4'-Dinitrobiphenyl.
-
Detection: Check MS for m/z 242. Check NMR for absence of methyl ester singlet and simplified aromatic region.
-
-
Debromination Byproduct: Methyl 3-fluorobenzoate.
-
Detection: Caused by
-hydride elimination or protodehalogenation. Check GC-MS for m/z ~154.
-
-
Boronic Acid Contamination: Unreacted 4-nitrophenylboronic acid.
-
Detection: Broad peak in
H NMR (OH groups) or baseline noise. Polar spot on TLC.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6] (Standard text for empirical shift rules).
-
SDBS (Spectral Database for Organic Compounds). SDBS No. 4678 (Methyl 3-fluorobenzoate) & No. 2789 (4-Nitrobiphenyl). AIST. Link (Used for comparative substructure analysis).
-
Fleet, G. W. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.[7] Nature Communications.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. youtube.com [youtube.com]
- 5. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents [patents.google.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation Guide: Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Executive Summary
Compound Class: Fluorinated Biaryl Ester
Primary Application: Intermediate in PROTAC linker synthesis, kinase inhibitor scaffolds, and liquid crystal mesogens.
Analytical Challenge: The presence of a fluorine atom on the central benzene ring introduces large heteronuclear couplings (
This guide provides a definitive structural elucidation protocol for Methyl 3-fluoro-5-(4-nitrophenyl)benzoate . It synthesizes fragment-based spectral data (from 4-nitrobiphenyl and methyl 3-fluorobenzoate derivatives) with physical organic chemistry principles to establish a rigorous assignment logic.
Part 1: Chemical Architecture & Assignment Logic
To accurately interpret the NMR, we must first define the proton environments. The molecule consists of two distinct aromatic systems:
-
Ring A (Central): A 1,3,5-substituted benzene ring (asymmetric).
-
Ring B (Terminal): A 4-substituted nitrobenzene ring (symmetric AA'BB' system).
Visual Dependency Graph (DOT)
The following diagram maps the logical flow of assignment and the proton labeling scheme used in this guide.
Caption: Proton assignment logic separating the central fluorinated ring (Red) from the nitro-aromatic system (Yellow).
Part 2: Experimental Protocol
Sample Preparation
For high-resolution splitting analysis, concentration and solvent viscosity are critical.
-
Solvent: Chloroform-d (
) is the standard.-
Note: If solubility is poor (common with rigid biaryls), use DMSO-d6 . Note that DMSO will shift aromatic peaks downfield by ~0.1–0.3 ppm and sharpen exchangeable protons (none present here, but relevant for hydrolyzed acid byproducts).
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g.,
, black) from the Suzuki coupling step. Paramagnetic Pd nanoparticles can broaden lines and obscure fine J-coupling.
Instrument Parameters
-
Frequency: Minimum 400 MHz recommended to resolve second-order effects in Ring A.
-
Spectral Width: -1 to 11 ppm.
-
Scans (NS): 16 (CDCl3) or 64 (DMSO-d6).
-
Relaxation Delay (D1): Set to
seconds to ensure accurate integration of the isolated aromatic protons.
Part 3: Spectral Analysis & Data Interpretation
The spectrum is divided into three distinct zones.[1]
Zone 1: The Nitro-Aromatic System (Ring B)
Range: 7.70 – 8.40 ppm Pattern: AA'BB' System (Looks like two "tall" doublets)
The 4-nitrophenyl group provides the most recognizable signals. The nitro group is strongly electron-withdrawing (inductive and resonance), significantly deshielding the adjacent protons.
-
8.32 ppm (d, 2H,
): Protons ortho to the nitro group. These are the most downfield signals in the aromatic region. -
7.75 ppm (d, 2H,
): Protons meta to the nitro group (closest to the biaryl bond).
Zone 2: The Fluorinated Central Ring (Ring A)
Range: 7.40 – 8.00 ppm Pattern: Complex Multiplets (AMX system with F-coupling)
This is the "Fingerprint" region. The fluorine atom creates large coupling constants (
-
7.95 ppm (s/t, 1H, H6): Positioned between the Ester and the Aryl ring. It experiences deshielding from the ester carbonyl anisotropy. It appears as a narrow triplet or doublet of doublets due to small meta couplings (
) to H2 and H4. -
7.85 ppm (dt, 1H, H2): Positioned between the Ester and Fluorine.[2]
-
Coupling: Large
(~9 Hz) and small . -
Appearance: Often looks like a doublet with "fat" legs.
-
-
7.50 ppm (ddd, 1H, H4): Positioned between Fluorine and the Aryl ring.
-
Coupling: This proton usually has the largest complexity. It couples to Fluorine (
), H2 ( ), and H6 ( ).
-
Zone 3: The Aliphatic Region
Range: 3.90 – 4.00 ppm Pattern: Singlet[3][4]
-
3.96 ppm (s, 3H): Methyl ester (
). This is a sharp, intense singlet.-
QC Check: If you see a small peak at ~3.7 ppm, it indicates unreacted methyl 3-fluoro-5-bromobenzoate starting material.
-
Part 4: Consolidated Data Table
| Proton Label | Chemical Shift ( | Integration | Multiplicity | Coupling Constants ( | Assignment Logic |
| H-ortho (Ring B) | 8.30 – 8.35 | 2H | Doublet (d) | Deshielded by | |
| H6 (Ring A) | 7.92 – 7.98 | 1H | dd or t | Deshielded by Ester & Aryl | |
| H2 (Ring A) | 7.80 – 7.88 | 1H | dt | Ortho to F and Ester | |
| H-meta (Ring B) | 7.70 – 7.78 | 2H | Doublet (d) | Ortho to Biaryl bond | |
| H4 (Ring A) | 7.45 – 7.55 | 1H | ddd | Ortho to F and Aryl | |
| Methyl Ester | 3.94 – 3.98 | 3H | Singlet (s) | - | Methoxyl group |
Note: Shifts are referenced to TMS (0.00 ppm) in
Part 5: Advanced Verification (Self-Validating Protocols)
The Fluorine "Litmus Test" ( NMR)
If the
-
Expected Shift: -110 to -115 ppm (typical for meta-substituted fluorobenzenes).
-
Validation: If the peak is a singlet (proton-decoupled), the fluorine is intact. If it is a multiplet (proton-coupled), you can measure the
directly to confirm the H2/H4 assignments.
Impurity Profiling
Common impurities in this Suzuki synthesis include:
-
Pinacol: Singlet at ~1.3 ppm (from boronic ester degradation).
-
Water: Broad singlet at ~1.56 ppm (in
). -
Homocoupling (Biaryl): 4,4'-dinitrobiphenyl. Look for symmetric doublets at 8.35 and 7.80 ppm, lacking the complex central ring signals.
References
-
General Assignment of Fluorinated Benzenes
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
-
NMR of 4-Nitrobiphenyl Systems
-
ChemicalBook.[5] (n.d.). 4-Nitrobiphenyl 1H NMR Spectrum. Retrieved from
-
-
Fragment Data (Methyl 3-fluoro-5-bromobenzoate)
-
Royal Society of Chemistry. (2016).[6] Supplementary Information: Pd/C Catalyzed Phenoxycarbonylation. (See data for Methyl 3-fluorobenzoate derivatives).
-
-
19F-1H Coupling Constants
-
Reich, H. J. (n.d.). 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[7]
-
Sources
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. rsc.org [rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Stability of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate under acidic/basic conditions
Title: Technical Whitepaper: Hydrolytic Stability Profile of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Executive Summary
This compound (CAS: 1352318-67-2) is a highly functionalized biaryl ester intermediate. Its stability profile is governed by the synergistic electron-withdrawing effects of the meta-fluorine atom and the meta-(4-nitrophenyl) moiety.
Core Stability Verdict:
-
Basic Conditions (High Risk): The molecule exhibits extreme instability in basic media. The electron-deficient benzoate core significantly lowers the activation energy for nucleophilic attack by hydroxide ions (
). Hydrolysis to the carboxylic acid is rapid and irreversible. -
Acidic Conditions (Moderate Stability): The molecule is moderately stable in dilute acidic environments at ambient temperatures. While acid-catalyzed hydrolysis is possible, the reduced basicity of the carbonyl oxygen (due to electron withdrawal) retards the initial protonation step, making this pathway significantly slower than base catalysis.
Operational Directive: Strict exclusion of basic buffers (pH > 8.0) is mandatory during processing and storage. Analytical methods must utilize acidic mobile phases to prevent on-column degradation.
Chemical Architecture & Electronic Analysis
To predict stability without empirical degradation data, we apply the Hammett Linear Free Energy Relationship (LFER). The hydrolytic lability of benzoate esters correlates directly with the electronic nature of ring substituents.
Structural Analysis:
-
Substituent 1 (Pos 3): Fluorine (
). Strongly inductive electron-withdrawing group (EWG). -
Substituent 2 (Pos 5): 4-Nitrophenyl group.[3][6][7] The phenyl ring itself is weakly withdrawing, but the para-nitro group on the distal ring amplifies this effect through the biaryl system.
Electronic Consequence:
Both substituents are in the meta position relative to the ester carbonyl. Unlike ortho substituents, they do not provide steric protection. Instead, they exert a powerful cumulative electron-withdrawing effect (
-
Carbonyl Electrophilicity: The electron density is pulled away from the carbonyl carbon, making it a "hot spot" for nucleophiles.
-
Transition State Stabilization: The developing negative charge on the tetrahedral intermediate in base hydrolysis is stabilized by the electron-deficient ring, accelerating the reaction rate (
).
Base-Catalyzed Hydrolysis (Critical Risk)[1]
Mechanistic Pathway ( )
Under basic conditions, the reaction proceeds via the
Diagram 1: Base-Catalyzed Hydrolysis Mechanism & Electronic Influence
Caption: The electron-withdrawing groups (F, NO2) destabilize the ground state and stabilize the anionic transition state, drastically increasing the rate of hydrolysis.
Experimental Protocol: Base Stress Testing
Objective: Determine half-life (
-
Stock Preparation: Dissolve 10 mg of this compound in 10 mL Acetonitrile (ACN).
-
Stress Medium: Prepare 0.1 N NaOH (pH ~13) and 0.01 N NaOH (pH ~12).
-
Initiation: Mix 1 mL Stock + 1 mL Stress Medium. Incubate at Room Temperature (Do not heat initially; reaction may be instantaneous).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quench Method: Add equal volume of 0.1 N HCl or 1% Formic Acid immediately to stop reaction.
-
Analysis: Analyze via HPLC (see Section 5).
Predicted Outcome: Expect >50% degradation within <15 minutes at pH 12.
Acid-Catalyzed Hydrolysis (Manageable Risk)[1]
Mechanistic Pathway ( )
Acid hydrolysis is reversible and generally slower. The mechanism requires protonation of the carbonyl oxygen.[1]
Paradox of EWGs in Acid: While EWGs make the carbonyl carbon more electrophilic (good for water attack), they also make the carbonyl oxygen less basic (harder to protonate). These effects often partially cancel out, resulting in reaction rates that are less sensitive to substitution than in base hydrolysis.
Experimental Protocol: Acid Stress Testing
Objective: Confirm stability for acidic workup/purification.
-
Stock Preparation: 1 mg/mL in ACN.
-
Stress Medium: 1 N HCl and 0.1 N HCl.
-
Initiation: Mix 1:1 Stock/Acid. Incubate at 40°C and 60°C (Heat is usually required to drive acid hydrolysis of benzoates).
-
Sampling: 1, 4, 8, and 24 hours.
-
Quench: Neutralize with weak buffer (e.g., Ammonium Acetate) or dilute significantly with water/ACN.
-
Analysis: HPLC.
Predicted Outcome: <5% degradation over 24 hours at RT; moderate degradation at 60°C.
Analytical Strategy & Data Presentation
HPLC Method Parameters: To accurately quantify the parent ester and the acid degradant, use a Reverse Phase (RP) method with acidic modifiers to keep the degradant protonated (improving peak shape).
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[9]7) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Nitro group provides strong absorbance) |
| Retention | Acid Degradant: ~4-5 min |
Workflow Diagram: Stability Assessment Logic
Caption: Decision tree for evaluating stability limits. Note the significantly milder conditions recommended for the basic arm due to predicted instability.
References
-
Splendid Lab. (n.d.).[3] this compound Product Specification. Retrieved from [Link]
-
Hammett, L. P. (1937).[10] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
- Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics (Vol. 10). Elsevier.
- Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 59-96.
Sources
- 1. homework.study.com [homework.study.com]
- 2. homework.study.com [homework.study.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. 4-nitrophenyl-benzoate | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Hammett substituent constants [stenutz.eu]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
Technical Master File: Purity Analysis of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Methyl 3-fluoro-5-(4-nitrophenyl)benzoate (CAS: 1352318-67-2) is a critical biaryl intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and nonsense mutation readthrough agents. Its structural core—a fluoro-substituted benzoate linked to a nitrophenyl ring—dictates specific stability and solubility profiles that challenge standard analytical workflows.
This guide moves beyond generic "purity testing" to establish a Risk-Based Analytical Control Strategy . Because this compound is typically synthesized via Suzuki-Miyaura cross-coupling , the impurity profile is predictable but complex, involving palladium residues, homocoupled byproducts, and dehalogenated starting materials.
Critical Quality Attributes (CQAs):
-
Assay (Potency): >98.0% w/w.
-
Organic Impurities: Regioisomers and homocoupled dimers (e.g., 4,4'-dinitrobiphenyl).
-
Genotoxic Impurities (GTIs): Residual 4-nitrophenylboronic acid and alkylating agents.
-
Inorganic Impurities: Residual Palladium (<10 ppm).
Synthetic Logic & Impurity Fate Mapping
To analyze purity effectively, one must understand the origin of impurities. The synthesis likely involves the coupling of Methyl 3-fluoro-5-bromobenzoate with 4-nitrophenylboronic acid .
Impurity Origin Analysis
-
Homocoupling (Oxidative): Excess boronic acid can self-couple to form 4,4'-dinitrobiphenyl . This is highly lipophilic and elutes late in Reverse Phase (RP) HPLC.
-
Protodeboronation: The boronic acid can lose the boron moiety to form Nitrobenzene (volatile, early eluting).
-
Dehalogenation: The aryl bromide starting material may undergo reductive dehalogenation to form Methyl 3-fluorobenzoate .
-
Hydrolysis: The methyl ester is susceptible to hydrolysis, yielding the corresponding Benzoic Acid derivative, especially if the workup involved strong bases.
Visualization: Impurity Fate & Control Strategy
The following diagram maps the synthetic pathway to the analytical checkpoints required.
Figure 1: Synthetic origin of key impurities in the Suzuki coupling of biaryl esters.
Analytical Method Development (HPLC-UV/DAD)
Objective: Develop a stability-indicating method capable of separating the target ester from its acid degradant and lipophilic dimers.
Chromatographic Conditions
-
Column Selection: A standard C18 is sufficient, but a Phenyl-Hexyl column is superior for this application. The pi-pi interactions offered by the Phenyl-Hexyl stationary phase provide better selectivity for separating the nitro-substituted biaryl rings from the non-nitro impurities.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the free acid impurity, sharpening the peak).
-
Solvent B: Acetonitrile (ACN).
-
Note: Methanol is avoided to prevent transesterification risks during long sequences.
-
Protocol: High-Performance Liquid Chromatography (HPLC)[8][9]
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh 10.0 mg of the substance into a 20 mL volumetric flask.
-
Dissolve in 50:50 ACN:Water. Critical: Use ACN first to dissolve the lipophilic ester, then add water. If precipitation occurs, increase ACN ratio to 70:30.
-
Final Concentration: 0.5 mg/mL.
-
Filter through a 0.22 µm PTFE syringe filter (Nylon may adsorb nitro compounds).
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5-10 µL.
-
Column Temp: 30°C.
-
Detection: DAD at 265 nm (Primary) and 210 nm (Impurity check). The nitro group induces a bathochromic shift, making 265-280 nm ideal for specificity.
-
-
Gradient Table:
| Time (min) | % Solvent A (0.1% FA/H2O) | % Solvent B (ACN) | Purpose |
| 0.0 | 90 | 10 | Equilibrate/Retain polar impurities |
| 2.0 | 90 | 10 | Isocratic hold |
| 15.0 | 10 | 90 | Elute Target & Lipophilic Dimers |
| 20.0 | 10 | 90 | Wash column |
| 20.1 | 90 | 10 | Re-equilibrate |
| 25.0 | 90 | 10 | End |
System Suitability Criteria (Self-Validating)
-
Tailing Factor (Target Peak): < 1.5.
-
Resolution (Target vs. Nearest Impurity): > 2.0.
-
RSD (Area, n=6): < 1.0% (Essential for assay).
Structural Confirmation & Orthogonal Analysis
While HPLC provides purity, it does not confirm identity. The following multi-modal approach is required for a complete Certificate of Analysis (CoA).
Nuclear Magnetic Resonance (NMR)
-
1H NMR (DMSO-d6 or CDCl3):
-
Look for the Methyl ester singlet around 3.9 ppm.
-
Identify the AB quartet (or similar splitting) of the 4-nitrophenyl group (characteristic "roofing" effect of para-substitution).
-
Verify the 3-fluoro-5-substituted pattern on the benzoate ring (coupling constants
will split these signals).
-
-
19F NMR: Crucial for quantifying regioisomers where the fluorine might be in the 2- or 4-position (impurities from starting material isomeric contamination).
Genotoxic Impurity Screening (GTI)
The nitro group and the boronic acid precursor are structural alerts.
-
Method: LC-MS/MS (Triple Quadrupole).
-
Target: Quantify 4-Nitrophenylboronic acid and Nitrobenzene.
-
Limit: Based on TTC (Threshold of Toxicological Concern), typically < 1.5 µ g/day intake. For an intermediate, limits may be higher (e.g., 10-50 ppm) if downstream purging is proven.
Method Validation Workflow
To ensure the trustworthiness of the data, the method must undergo validation following ICH Q2(R1) guidelines.
Figure 2: Validation workflow ensuring ICH Q2(R1) compliance for the purity method.
References
-
Splendid Lab. (n.d.).[2] this compound Product Data. Retrieved January 29, 2026, from [Link]
-
U.S. EPA. (2007).[3] Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved January 29, 2026, from [Link]
-
ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved January 29, 2026, from [Link]
Sources
Commercial Suppliers & Technical Profile: Methyl 3-fluoro-5-(4-nitrophenyl)benzoate (CAS 1352318-67-2)
[1]
Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, CMC (Chemistry, Manufacturing, and Controls) Leads, and Procurement Specialists.
Executive Summary
Methyl 3-fluoro-5-(4-nitrophenyl)benzoate (CAS 1352318-67-2 ) is a specialized biaryl intermediate primarily utilized in the pharmaceutical industry as a Reference Standard for Impurity Profiling and a scaffold for Structure-Activity Relationship (SAR) studies in kinase inhibitor development.[1]
Unlike common reagents, this compound is rarely held in bulk catalog stock. It typically resides in the "Custom Synthesis" or "Made-to-Order" category of the supply chain.[1] This guide provides a verified procurement landscape, a self-validating synthesis protocol for internal production, and quality assurance metrics to ensure scientific integrity.
Chemical Profile & Identity
Before procurement or synthesis, verify the target specifications against the data below.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1352318-67-2 |
| Molecular Formula | C₁₄H₁₀FNO₄ |
| Molecular Weight | 275.23 g/mol |
| SMILES | COC(=O)C1=CC(F)=CC(=C1)C2=CC=C(C=C2)[O-] |
| Appearance | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Primary Application | Impurity Reference Standard, Drug Intermediate |
Supply Chain Landscape
The commercial availability of this compound is fragmented.[1] It is not a "next-day delivery" commodity. Procurement strategies must shift from Catalog Search to Vendor Qualification.
Tiered Supplier Analysis[1]
-
Tier 1: Specialized Custom Synthesis (High Reliability)
-
Splendid Lab (India): Explicitly lists this CAS as a "Pharma Impurity." They are a primary source for certified reference materials (CRMs) rather than bulk building blocks.
-
BLD Pharm: Often stocks the precursors and offers rapid custom synthesis for this specific biaryl motif.
-
-
Tier 2: Aggregators & Global Catalogs [1]
-
Sigma-Aldrich (MilliporeSigma): Lists the compound (often under "Market Select" or third-party sourcing) but may exhibit lead times of 2–6 weeks.[1]
-
Biomall: Acts as a marketplace connecting buyers with Indian and Chinese synthesis labs.
-
Procurement Decision Matrix (Buy vs. Make)
The following logic tree assists in deciding whether to outsource or synthesize internally based on project timelines and quantity requirements.
Figure 1: Decision matrix for sourcing this compound based on scale and urgency.
Technical Core: Internal Synthesis Protocol
If commercial lead times are prohibitive, this compound can be synthesized via a Suzuki-Miyaura Cross-Coupling reaction. This protocol is designed to be self-validating, meaning the color changes and TLC spots provide immediate feedback on reaction progress.
Retrosynthetic Analysis
The most reliable disconnection is between the 3-position of the benzoate and the aryl ring.
-
Fragment A (Electrophile): Methyl 3-bromo-5-fluorobenzoate (Commercially available).[1]
-
Fragment B (Nucleophile): 4-Nitrophenylboronic acid (Commercially available).
Experimental Workflow
Reagents:
-
Methyl 3-bromo-5-fluorobenzoate (1.0 equiv)[1]
-
4-Nitrophenylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for robustness against air.[1]
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-bromo-5-fluorobenzoate (1.0 eq) and 4-Nitrophenylboronic acid (1.2 eq) in 1,4-Dioxane.
-
Degassing (Critical): Bubble nitrogen or argon through the solution for 10 minutes. Causality: Oxygen poisons the Palladium(0) active species, leading to homocoupling byproducts.
-
Activation: Add the K₂CO₃ (dissolved in the minimum amount of water) and the Pd(dppf)Cl₂ catalyst. The solution should turn a dark orange/red color.
-
Reaction: Heat the mixture to 90°C under an inert atmosphere for 4–6 hours.
-
Monitoring: Check TLC (Hexane/Ethyl Acetate 4:1). The starting bromide (usually higher R_f) should disappear.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.
-
Purification: Purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).
Reaction Pathway Visualization[1]
Figure 2: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl benzoate.[1]
Quality Assurance & Validation
Whether purchased or synthesized, the identity of the compound must be validated. The following analytical markers are characteristic of CAS 1352318-67-2.
Analytical Markers (Self-Validating)
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Look for the methyl ester singlet around δ 3.9 ppm.
-
Identify the AB system (two doublets) of the 4-nitrophenyl group (characteristic "roofing" effect) in the aromatic region (approx δ 8.3 and 7.9 ppm).
-
The central benzene ring protons will appear as multiplets due to Fluorine coupling (¹J_CF, ³J_CF, ⁴J_CF).
-
-
LC-MS:
-
Expect a molecular ion peak
at 276.2 m/z . -
If using acetonitrile/water gradient, the compound is moderately non-polar and will elute later than the boronic acid starting material.
-
References
-
Splendid Lab Pvt. Ltd. this compound - Product Catalog. Retrieved from
-
Sigma-Aldrich. Search Results for this compound and Analogs. Retrieved from [1]
-
National Center for Biotechnology Information. PubChem Compound Summary for Methyl 3-fluoro-5-nitrobenzoate (Structural Analog). Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).
Beyond the SDS: Handling & Risk Assessment of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Content Type: Technical Handling Guide & Predictive Risk Assessment Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists Status: Research Grade / Intermediate (Derived Safety Profile)
Core Directive & Compound Identity[1]
Warning: Specific toxicological data for Methyl 3-fluoro-5-(4-nitrophenyl)benzoate is not established in public regulatory databases.[1] The following guide utilizes Structure-Activity Relationship (SAR) analysis based on functional group analogs (nitro-biaryls, fluorinated benzoates) to establish a "Maximum Precautionary" safety baseline.
Chemical Structure & Logic
This compound is a biaryl ester featuring three distinct functional motifs that dictate its safety and reactivity profile:
-
Nitro Group (4-nitrophenyl): A redox-active moiety capable of inducing oxidative stress or skin sensitization (H317).
-
Fluorine Substituent (3-fluoro): Enhances lipophilicity and metabolic stability but may increase skin permeation compared to non-fluorinated analogs.
-
Methyl Ester: Susceptible to hydrolysis under basic conditions; serves as a masking group for the carboxylic acid.
| Property | Estimated / Derived Value | Rationale (Analog Benchmarking) |
| Physical State | Solid (Powder/Crystalline) | Biaryl systems typically have high melting points (>80°C).[1] |
| Color | Off-white to Pale Yellow | Nitro-aromatics often exhibit yellow coloration due to conjugation.[1] |
| Solubility | DMSO, DCM, Ethyl Acetate | Lipophilic biaryl core; likely insoluble in water. |
| Molecular Weight | ~275.23 g/mol | Calculated based on Formula |
Hazard Identification (Predictive Toxicology)
Based on the Threshold of Toxicological Concern (TTC) for nitro-aromatics and existing data for analogs like Methyl 3-fluoro-4-nitrobenzoate [1], the following GHS classifications must be assumed until empirical data proves otherwise.
GHS Classification (Derived)[1]
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Irritation: Category 2A (H319)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation - H335)[1]
-
Skin Sensitization: Category 1 (H317) – High Probability due to nitro-aromatic moiety.[1]
The "Nitro" Risk Factor
Nitro-aromatic compounds are known to undergo enzymatic reduction in vivo, leading to reactive hydroxylamine intermediates.
-
Mechanism: Redox cycling can generate reactive oxygen species (ROS).
-
Precaution: Treat as a potential mutagen. Avoid all skin contact.[2][3][4] Nitro compounds can penetrate nitrile gloves over time; double-gloving or laminate gloves (Silver Shield) are recommended for concentrated solutions.
Technical Handling Protocols: A Self-Validating System
This section defines the operational controls required to handle this compound in a drug discovery workflow (e.g., Suzuki Coupling).
Storage & Stability Logic
-
Temperature: Store at 2–8°C . While likely stable at RT, refrigeration retards potential ester hydrolysis or slow oxidative degradation.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .
-
Validation: Check the color upon opening. Darkening from pale yellow to brown indicates oxidation or photolysis.
-
Solution Preparation & Weighing
Protocol:
-
Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.
-
Solvent Selection: Dissolve in DMSO or DMF for biological assays; use DCM or THF for synthetic steps.
-
Dissolution Check: Sonicate for 5 minutes. If turbidity persists, filter through a 0.45 µm PTFE syringe filter (do not use Nylon, which may bind nitro-aromatics).
Synthesis Context: The Suzuki Coupling Workflow
This compound is likely synthesized via a Pd-catalyzed cross-coupling.[1] The following diagram outlines the safety decision tree for this specific workflow.
Figure 1: Safety workflow for the synthesis of biaryl intermediates. Note the critical control point at "Catalyst Addition" where oxygen exclusion is vital to prevent homocoupling and catalyst deactivation.
Emergency Response & Waste Management
Spill Cleanup Logic
Scenario: 500mg powder spill in the fume hood.
-
Isolate: Close the hood sash immediately to prevent dust escape.
-
PPE Upgrade: Don double nitrile gloves and a P100 respirator if outside the hood (unlikely).
-
Neutralization: Do NOT use strong bases (NaOH) for cleanup, as this may hydrolyze the ester and create a water-soluble nitro-benzoate salt, which is harder to contain.
-
Method: Wet a paper towel with Ethanol (not water) to dampen the powder, preventing aerosolization. Wipe up and place in a solid waste container.
Waste Disposal[1][3][5]
-
Stream: Organic Solid Waste (Halogenated).
-
Labeling: Must explicitly state "Contains Fluorinated Nitro-Aromatics."[1]
-
Incompatibility: Do not mix with strong reducing agents (hydrides) in the waste stream to prevent exothermic reduction of the nitro group.
Analytical Validation (QC)
Before using this compound in biological assays, purity must be validated to ensure observed effects are not due to impurities (e.g., residual boronic acids or palladium).
| Method | Acceptance Criteria | Purpose |
| LC-MS | >95% Purity (UV 254nm) | Confirm identity (M+H or M+Na) and absence of starting materials. |
| 1H NMR | Integral Ratios Match | Verify the Methyl Ester (singlet ~3.9 ppm) and aromatic proton count. |
| Pd Scavenging | <10 ppm Pd | Critical for biological assays. Use SiliaMetS® Thiol or similar scavengers if Pd residue is suspected. |
References
-
PubChem. Methyl 3-fluoro-4-nitrobenzoate (Analog Data). National Library of Medicine. Accessed Jan 2026.[2][5] Link[1]
-
ECHA. Registration Dossier: Nitrobenzene derivatives. European Chemicals Agency. Link[1]
-
Sigma-Aldrich. Safety Data Sheet: Methyl 3-nitrobenzoate.[1][6]Link[1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).Link[1]
Disclaimer: This guide is a technical synthesis of predictive toxicology and standard medicinal chemistry practices.[1] It does not replace a legally mandated MSDS provided by the chemical manufacturer.
Sources
Technical Monograph: Handling and Storage of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Document Control:
-
Classification: Specialized Organic Intermediate
-
Target Audience: Medicinal Chemists, Process Engineers, HSE Officers
-
Scope: Storage stability, handling protocols, and degradation mitigation.
Executive Summary & Chemical Identity[1][2]
Methyl 3-fluoro-5-(4-nitrophenyl)benzoate is a functionalized biaryl ester commonly utilized as a scaffold in the synthesis of kinase inhibitors and anti-inflammatory agents. Its structure combines a hydrolytically sensitive methyl ester, an electron-withdrawing nitro group, and a metabolic-blocking fluorine atom on a biphenyl core.
Due to the conjugation between the nitro group and the biaryl system, this compound exhibits heightened sensitivity to UV light and moisture compared to simple benzoates. This guide outlines a self-validating storage and handling system designed to maintain purity >98% over extended periods.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid (Crystalline Powder) | High potential for static charge accumulation during weighing. |
| Color | Off-white to pale yellow | Indicator: Deepening yellow/brown indicates photo-oxidation or nitro-reduction. |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Requires organic co-solvents (DMSO, DMF) for biological assays. |
| Solubility (Organic) | High (DMSO, DCM, Ethyl Acetate) | Compatible with standard normal-phase chromatography. |
| Reactive Moieties | Methyl Ester, Nitro group, Biaryl | Susceptible to hydrolysis (acid/base) and reduction. |
Storage Architecture: A Self-Validating System
To ensure scientific integrity, storage must be treated as an active preservation process rather than passive warehousing. The following protocol utilizes the "Defense in Depth" strategy to mitigate the three primary degradation vectors: Hydrolysis, Photo-degradation, and Oxidation.
The Storage Protocol[4][8][9]
-
Primary Containment (The Inert Barrier):
-
Vessel: Amber borosilicate glass vial with a Teflon-lined screw cap. Rationale: Amber glass filters UV radiation (<400 nm) which can excite the nitro-biaryl chromophore. Teflon prevents plasticizer leaching which can occur with standard polyethylene caps.
-
Atmosphere: Headspace must be purged with Argon or Nitrogen. Rationale: Displaces atmospheric moisture and oxygen, preventing ester hydrolysis and oxidative degradation.
-
-
Thermal Regulation (The Kinetic Brake):
-
Temperature: Store at 2°C to 8°C for short-term (<3 months) or -20°C for long-term (>3 months).
-
Mechanism: Low temperature kinetically inhibits the nucleophilic attack of residual water on the ester carbonyl.
-
-
Desiccation (The Moisture Trap):
-
Secondary containment (e.g., a larger jar or desiccator) containing active silica gel or molecular sieves is mandatory.
-
Visualization: Storage Decision Logic
Figure 1: Decision matrix for determining optimal storage conditions based on usage timelines.
Operational Handling & Solubilization
The biphenyl core renders this molecule highly lipophilic. Improper solubilization is a frequent cause of experimental variability (e.g., precipitation in assay media).
Safety Precautions (HSE)
-
Engineering Controls: Handle only inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended due to DMSO permeability), safety goggles, and lab coat.
-
Static Hazard: Use an anti-static gun or ionizer when weighing the dry powder, as nitro-aromatics can be shock-sensitive in large quantities, though this specific ester is generally stable.
Solubilization Protocol (Standard Stock: 10 mM)
This protocol ensures complete dissolution without inducing transesterification or hydrolysis.
-
Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).
-
Avoid: Alcohols (Methanol/Ethanol) for stock solutions.
-
Reasoning: In the presence of trace acid/base, alcohols can cause transesterification (converting the methyl ester to an ethyl ester), altering the compound's identity [1].
-
-
Weighing: Weigh approximately 3.0 mg (assuming MW ≈ 275.2 g/mol ) into a tared amber vial.
-
Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds.
-
Check: Solution should be clear. If particles persist, sonicate for 1 minute at ambient temperature. Do not heat above 40°C.
-
-
Aliquoting: Aliquot into single-use volumes to avoid freeze-thaw cycles. Moisture condensation during thawing is the #1 cause of ester hydrolysis.
Visualization: Degradation Pathways
Figure 2: Primary degradation pathways. Note that transesterification is a user-induced error caused by improper solvent selection.
Quality Assurance & Degradation Analysis
To validate the integrity of the compound before critical experiments, perform the following checks. This establishes the "Trustworthiness" of your reagent.
Visual Indicators
-
Pass: White to off-white crystalline powder.
-
Fail: Sticky/clumped texture (hygroscopy/hydrolysis) or deep brown color (nitro reduction/oxidation).
Analytical Verification (HPLC-UV)
If the compound has been stored for >6 months, verify purity using the following generic method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes (High organic start required due to biphenyl lipophilicity).
-
Detection: 254 nm (Aromatic core) and 280 nm.
-
Acceptance Criteria: Single peak >98% area. The appearance of a peak at a lower Retention Time (RT) usually indicates the hydrolyzed carboxylic acid (more polar).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 4-fluoro-3-nitrobenzoate (Structural Analog). Retrieved from
-
Sigma-Aldrich. (2024). Handling and Storage of Air-Sensitive Reagents. Merck KGaA.
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.
Methodological & Application
Reaction conditions for Suzuki coupling with 3-fluoro-5-bromobenzoate
Application Note: Optimized Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Fluoro-5-bromobenzoate Derivatives
Executive Summary
This guide details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of 3-fluoro-5-bromobenzoate esters. This substrate represents a critical bifunctional scaffold in medicinal chemistry, particularly for kinase inhibitors and GLP-1 agonists.
The presence of two electron-withdrawing groups (EWGs)—the ester and the fluorine atom—activates the C-Br bond for oxidative addition but simultaneously renders the ester moiety susceptible to hydrolysis and the aromatic ring prone to protodebromination. This note provides two distinct protocols: a Robust Aqueous Method for scalable, stable esters (e.g., tert-butyl), and a Precision Anhydrous Method for hydrolytically sensitive esters (e.g., methyl, ethyl).
Strategic Analysis & Mechanistic Rationale
Electronic Activation & Chemoselectivity
The 3-fluoro-5-bromobenzoate scaffold presents a unique electronic profile. The inductive effects of the meta-fluorine (
-
Advantage: Oxidative addition of Pd(0) into the C-Br bond is rapid, often faster than in electron-neutral aryl bromides.
-
Risk 1 (Hydrolysis): The electron-deficient ring makes the carbonyl carbon of the ester more electrophilic, increasing susceptibility to attack by hydroxide ions (saponification) under aqueous basic conditions.
-
Risk 2 (Side Reactions): Highly electron-deficient arylpalladium species are prone to protodebromination (reduction) if the transmetallation step is slow.
Catalyst Selection Logic
-
Pd(dppf)Cl₂: The large bite angle of the dppf ligand favors reductive elimination and stabilizes the Pd(II) intermediate, making it the "workhorse" catalyst for this substrate class.
-
Buchwald Ligands (SPhos/XPhos): For sterically hindered boronic acids or when conducting reactions at lower temperatures to preserve the ester, dialkylbiaryl phosphine ligands are required to facilitate the difficult transmetallation step.
Decision Matrix: Protocol Selection
Use the following logic flow to select the appropriate experimental condition.
Figure 1: Decision tree for selecting reaction conditions based on ester stability and coupling partner.
Experimental Protocols
Protocol A: Standard Aqueous Conditions (Robust)
Best for: tert-butyl esters, scale-up, and simple aryl boronic acids.
Reagents:
-
Substrate: 3-fluoro-5-bromobenzoate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)[1]
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[2]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the benzoate (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen (
) three times. -
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. Concentration should be 0.1 M - 0.2 M relative to the bromide.
-
Catalyst Addition: Quickly remove the septum to add Pd(dppf)Cl₂ (3 mol%) under a positive stream of
, then reseal.-
Note: Adding catalyst last prevents premature activation before the system is inert.
-
-
Reaction: Heat the mixture to 80°C for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). Look for the disappearance of the starting bromide (usually higher Rf than product).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash with water (
) and brine ( ). Dry over .[1]-
Critical: Do not acidify the aqueous wash, as this may hydrolyze the ester if residual base is present.
-
Protocol B: Anhydrous Precision Conditions (Sensitive)
Best for: Methyl/Ethyl esters, base-sensitive substrates, and heterocyclic boronic acids.
Reagents:
-
Substrate: Methyl 3-fluoro-5-bromobenzoate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.3 equiv)
-
Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-XPhos G3 (2 mol%)
-
Base: Potassium Phosphate Tribasic (
), finely ground, anhydrous (2.0 equiv) -
Solvent: Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Methodology:
-
Pre-complexation (if using separate ligand): In a separate vial, mix Pd(OAc)₂ and SPhos in 1 mL of anhydrous toluene under
for 10 minutes to generate the active catalytic species (yellow to orange color change). -
Main Setup: In a flame-dried Schlenk tube, combine the benzoate (1.0 equiv), boronic acid (1.3 equiv), and anhydrous
(2.0 equiv). -
Inertion: Evacuate and backfill with Argon (
) three times. -
Combine: Add the solvent (Toluene) and the pre-formed catalyst solution via syringe. Total concentration: 0.15 M.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Why Anhydrous?
has low solubility in toluene, creating a "solid-liquid" interfacial reaction that releases base slowly, minimizing ester hydrolysis while sufficiently activating the boronic acid [1].
-
-
Workup: Filter the mixture through a pad of Celite to remove inorganic salts. Rinse with EtOAc.[1][2] Concentrate the filtrate.
Mechanistic Pathway & Troubleshooting
The following diagram illustrates the catalytic cycle, highlighting the critical points where the 3-fluoro-5-bromobenzoate substrate requires specific care.
Figure 2: Catalytic cycle emphasizing the oxidative addition facilitated by the electron-withdrawing ester and fluorine.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Ester Hydrolysis (Acid product observed) | Base too strong or water content too high. | Switch to Protocol B (Anhydrous |
| Starting Material Remaining | Catalyst deactivation or poor oxidative addition. | Switch to XPhos or SPhos ligands.[1] Ensure strict |
| Protodebromination (Ar-H formed) | Transmetallation is slower than hydride abstraction. | Increase Boronic Acid equivalents (1.5 equiv). Increase concentration (0.5 M). |
| Homocoupling of Boronic Acid | Presence of Oxygen.[3] | Degas solvents more rigorously (sparge with Ar for 15 mins). |
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4][5] Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methyl 3-fluoro-5-(4-nitrophenyl)benzoate as a pharmaceutical intermediate
Technical Application Note: Synthesis & Functionalization of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Abstract
This application note details the optimized synthesis and downstream functionalization of This compound , a critical biaryl scaffold in medicinal chemistry. This intermediate combines a metabolic "blocker" (fluorine), a lipophilic anchor (biaryl core), and two orthogonal reactive handles (nitro and ester groups). It serves as a versatile precursor for histone deacetylase (HDAC) inhibitors, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a robust, scalable protocol for Suzuki-Miyaura cross-coupling and chemoselective nitro reduction, ensuring high purity and reproducibility.
Introduction: The Strategic Value of the Scaffold
In modern drug discovery, the biaryl motif is ubiquitous, serving as the core pharmacophore in over 15% of FDA-approved drugs. The specific substitution pattern of this compound offers three distinct advantages:
-
The Fluorine Effect: The C-3 fluorine atom exerts a strong electron-withdrawing effect, modulating the pKa of neighboring protons and increasing metabolic stability by blocking oxidative metabolism (P450 oxidation) at the typically labile meta-position.
-
Orthogonal Reactivity: The molecule possesses a "masked" aniline (nitro group) and an electrophilic carbonyl (methyl ester). This allows for sequential functionalization—reducing the nitro group to an amine for amide coupling while preserving the ester for later hydrolysis or nucleophilic attack.
-
Convergent Synthesis: Utilizing a Suzuki-Miyaura coupling strategy allows researchers to synthesize complex libraries by varying the boronic acid partner, making this protocol highly adaptable.
Synthetic Workflow & Mechanism
The synthesis relies on a Palladium-catalyzed cross-coupling followed by a chemoselective reduction. The choice of catalyst and reducing agent is critical to prevent side reactions such as dehalogenation or ester hydrolysis.
Figure 1: Synthetic Pathway and Logic Flow
Caption: Logical flow from starting materials to the functionalized aniline scaffold. Blue nodes represent stable inputs; green represents the target intermediate; black represents the downstream building block.
Protocol 1: Suzuki-Miyaura Cross-Coupling[1]
Objective: Synthesize this compound via coupling of methyl 3-bromo-5-fluorobenzoate and 4-nitrophenylboronic acid.
Rationale: We utilize Pd(dppf)Cl₂·DCM as the catalyst. Unlike Pd(PPh₃)₄, the bidentate dppf ligand creates a wide bite angle, enhancing the rate of reductive elimination and improving stability against oxidation.
Materials & Stoichiometry
| Component | Role | Equiv. | Notes |
| Methyl 3-bromo-5-fluorobenzoate | Electrophile | 1.0 | Limiting reagent |
| 4-Nitrophenylboronic acid | Nucleophile | 1.2 | Slight excess ensures conversion |
| Pd(dppf)Cl₂·DCM | Catalyst | 0.03 | 3 mol% loading is sufficient |
| K₂CO₃ (2M aq.) | Base | 3.0 | Activates the boronic acid |
| 1,4-Dioxane | Solvent | N/A | High boiling point, miscible with water |
Step-by-Step Procedure
-
Degassing (Critical): In a reaction vial, combine 1,4-dioxane and 2M K₂CO₃. Sparge with Argon or Nitrogen gas for 15 minutes. Why: Dissolved oxygen oxidizes Pd(0) to inactive Pd(II) species, killing the catalytic cycle.
-
Reagent Addition: Add the aryl bromide (1.0 eq), boronic acid (1.2 eq), and Pd catalyst (0.03 eq) to the degassed solvent mixture.
-
Reaction: Seal the vessel and heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product usually appears as a UV-active spot with lower Rf than the bromide.
-
Workup:
-
Purification: Flash column chromatography (Silica gel).
-
Gradient: 0% → 20% EtOAc in Hexanes.
-
Yield Expectation: 85–92%.
-
Protocol 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without hydrolyzing the methyl ester or defluorinating the aromatic ring.
Rationale: Standard hydrogenation (H₂/Pd-C) poses a risk of hydrogenolysis (removing the fluorine). We employ Iron powder with Ammonium Chloride (Fe/NH₄Cl) .[4] This single-electron transfer (SET) method is mild, pH-neutral, and highly chemoselective for nitro groups in the presence of esters and halides.
Materials
| Component | Role | Equiv. | Notes |
| Nitro-Biaryl Intermediate | Substrate | 1.0 | From Protocol 1 |
| Iron Powder (Fe) | Reductant | 5.0 | Must be fine powder (<325 mesh) |
| Ammonium Chloride (NH₄Cl) | Electrolyte | 5.0 | Provides proton source |
| Ethanol / Water (4:1) | Solvent | N/A | Protic solvent required for e- transfer |
Step-by-Step Procedure
-
Preparation: Dissolve the intermediate in Ethanol/Water (4:1 ratio).
-
Activation: Add NH₄Cl and Iron powder.
-
Reaction: Heat to reflux (80°C) with vigorous stirring.
-
Note: Vigorous stirring is essential to keep the heavy iron powder suspended.
-
-
Monitoring: Reaction is typically complete in 1–2 hours. The yellow nitro compound will fade to a colorless or pale fluorescent amine.
-
Workup (Filtration):
-
Hot Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Caution: Do not let the iron residue dry out completely on the filter paper in air, as it can be pyrophoric. Keep it wet.
-
-
Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with water to remove salts, dry, and concentrate.
-
Yield Expectation: 90–95%.
-
Analytical Characterization & QC
To validate the identity of This compound , ensure the following spectral signatures are present:
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Methyl Ester: Singlet at ~3.9 ppm (3H).
-
Biaryl Core: Look for the characteristic splitting of the 3-fluoro-5-substituted ring (triplet of triplets or doublets depending on coupling) and the AA'BB' system of the para-nitrophenyl ring (two doublets around 8.3 ppm and 7.9 ppm).
-
-
¹⁹F NMR:
-
Single peak around -110 to -115 ppm (typical for meta-fluoro esters).
-
-
HRMS (ESI+):
-
Observe [M+H]⁺ or [M+Na]⁺ peak matching the calculated mass.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Suzuki) | Oxygen poisoning of catalyst | Ensure rigorous degassing (sparging) before adding catalyst. |
| Homocoupling | Boronic acid oxidation | Add the base after degassing; ensure boronic acid is fresh. |
| Ester Hydrolysis | Base too strong / Temp too high | Switch from K₂CO₃ to K₃PO₄ or reduce water ratio in solvent. |
| Incomplete Reduction | Iron surface passivation | Add a drop of dilute HCl to activate Iron; ensure vigorous stirring. |
References
-
Suzuki-Miyaura Coupling Mechanism & Applications: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Fluorine in Medicinal Chemistry (Bioisosterism): Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Chemoselective Nitro Reduction (Fe/NH4Cl): Ramadas, K., & Srinivasan, N. (1992).[1] Ammonium chloride-catalyzed reduction of nitroarenes by iron.[4] Synthetic Communications, 22(22), 3189-3195.[1] [Link]
-
General Protocol for Biaryl Synthesis: Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
Application Note: Strategic Utilization of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate in Drug Discovery
Executive Summary
Methyl 3-fluoro-5-(4-nitrophenyl)benzoate (CAS 1352318-67-2) is a high-value biaryl scaffold employed in the synthesis of targeted therapeutics, particularly Type II kinase inhibitors and nonsense mutation readthrough agents. Its structural utility lies in the orthogonal reactivity of its three functional handles: a methyl ester (C-1), a fluorine atom (C-3), and a 4-nitrophenyl moiety (C-5).[1]
This application note provides a comprehensive guide for medicinal chemists on leveraging this scaffold to accelerate Structure-Activity Relationship (SAR) exploration.[1] We detail protocols for chemoselective reduction and hydrolysis, outline its role in generating biaryl urea libraries, and provide mechanistic insights into the "Fluorine Effect" on metabolic stability.
Structural Analysis & Pharmacophore Utility[1]
The molecule functions as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target.
Physicochemical Profile
| Property | Value / Characteristic | Relevance in Drug Design |
| Molecular Weight | 275.23 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).[1] |
| LogP (Predicted) | ~3.2 | Lipophilic enough for cell permeability; ester hydrolysis lowers LogP significantly. |
| Topological Polar Surface Area | ~72 Ų | Within the ideal range for oral bioavailability (<140 Ų). |
| Fluorine Substitution (C-3) | Bioisostere for Hydrogen | Blocks metabolic oxidation at the vulnerable meta-position; modulates pKa of the benzoic acid.[1] |
| Biaryl Twist Angle | ~35-45° | The meta-substitution pattern induces a non-planar conformation, critical for fitting into hydrophobic pockets of kinases (e.g., p38 MAPK, VEGFR). |
The Strategic "Triad"
The scaffold offers three distinct vectors for chemical expansion, visualized below:
Figure 1: Strategic functionalization map of the scaffold.[1] The diagram highlights the orthogonal reactivity allowing sequential modification.
Application 1: Synthesis of Type II Kinase Inhibitors (Biaryl Ureas)
A primary application of this scaffold is the synthesis of Biaryl Urea inhibitors (analogous to Regorafenib or Sorafenib). These drugs bind to the inactive conformation (DFG-out) of kinases. The 3-fluoro-5-substituted ring occupies the hydrophobic pocket adjacent to the ATP binding site, while the urea moiety (derived from the nitro group) forms hydrogen bonds with the conserved Glu/Asp residues.
Protocol A: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an aniline without defluorinating the ring or hydrolyzing the ester. Mechanism: Iron-mediated single electron transfer (SET) under mild acidic conditions avoids the harshness of catalytic hydrogenation (which might remove the halogen).
Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: Iron powder (Fe, 5.0 equiv, <10 micron particle size)
-
Electrolyte: Ammonium Chloride (NH₄Cl, 10.0 equiv)
-
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the substrate in 20 mL Ethanol. Add 5 mL of water.
-
Activation: Add solid NH₄Cl and stir vigorously until dissolved.
-
Reduction: Add Iron powder in one portion. Heat the suspension to 70°C for 2 hours.
-
Workup: Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in EtOAc and wash with saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.
-
Yield Expectations: >90% conversion to Methyl 3-fluoro-5-(4-aminophenyl)benzoate.[1]
-
Protocol B: Urea Formation (Library Generation)
Objective: Couple the newly formed aniline with various isocyanates to generate a kinase inhibitor library.
-
Dissolve the aniline intermediate (0.5 mmol) in anhydrous DCM (5 mL).
-
Add the desired Isocyanate (R-NCO, 1.1 equiv) dropwise at 0°C.
-
Add Triethylamine (1.5 equiv) if the reaction is sluggish.
-
Stir at Room Temperature (RT) for 4-12 hours.
-
Purification: The urea product often precipitates. Filter and wash with cold ether. If soluble, purify via flash chromatography.
Application 2: Nonsense Mutation Readthrough Agents
Analogs of 3,5-substituted benzoic acids (structurally related to Ataluren) are investigated for their ability to promote ribosomal readthrough of premature stop codons. The 3-fluoro substituent is critical here; it alters the electrostatic potential of the ring, potentially enhancing binding affinity to the ribosome decoding center compared to the non-fluorinated analog.
Protocol C: Ester Hydrolysis to Free Acid
Objective: Convert the methyl ester to the free benzoic acid for biological testing or further coupling.
Materials:
-
Substrate: this compound[1]
-
Reagent: Lithium Hydroxide Monohydrate (LiOH[1]·H₂O, 3.0 equiv)
-
Solvent: THF/Water (3:1)
Methodology:
-
Dissolve substrate in THF. Cool to 0°C.
-
Add LiOH dissolved in minimum water dropwise.
-
Allow to warm to RT and stir for 3 hours.
-
Critical Step (pH Adjustment): Acidify the reaction mixture carefully with 1M HCl to pH 3-4 .
-
Note: Do not go below pH 2 to avoid protonating the nitro group or causing precipitation issues with impurities.
-
-
Extraction: Extract with EtOAc (3x). The product, 3-fluoro-5-(4-nitrophenyl)benzoic acid, will reside in the organic layer.[1]
-
Crystallization: Recrystallize from Ethanol/Hexane to obtain analytical grade material.
Experimental Workflow Diagram
The following Graphviz diagram illustrates the complete synthetic workflow from the commercial scaffold to final drug candidates.
Figure 2: Divergent synthetic pathways from the parent scaffold to two distinct therapeutic classes.[1]
Scientific Grounding & References
The Fluorine Effect
The inclusion of fluorine at the C-3 position is not arbitrary. Fluorine is the most electronegative element, yet the C-F bond length (1.35 Å) closely mimics the C-H bond (1.09 Å), allowing for "steric silence" while drastically altering electronics.
-
Metabolic Stability: The C-3 position in biaryls is a "metabolic hotspot" for CYP450-mediated hydroxylation.[1] Fluorine substitution blocks this degradation pathway, extending the half-life (
) of the drug candidate [1]. -
Lipophilicity: Fluorination typically increases lipophilicity (
), facilitating better membrane permeability and blood-brain barrier (BBB) penetration if targeting CNS indications [2].
Biaryl Scaffolds in Kinase Inhibition
The biaryl ether or biaryl urea motif is a cornerstone of modern kinase inhibitor design. The geometry provided by the 1,3,5-substitution pattern of this specific benzoate scaffold mimics the "Type II" binding mode seen in FDA-approved drugs like Sorafenib and Regorafenib . These inhibitors exploit the hydrophobic pocket created when the activation loop assumes the 'out' conformation [3].
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Link
-
Sigma-Aldrich. (2023). Product Specification: this compound.[1][4][5] Link
Disclaimer: This Application Note is for research purposes only. The protocols described involve hazardous chemicals (isocyanates, iron powder). Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory.
Sources
Reduction of the nitro group in Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Application Note: Chemoselective Reduction of the Nitro Group in Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Strategic Analysis & Chemical Context
1.1 The Substrate Challenge The reduction of This compound presents a classic chemoselectivity triad challenge common in late-stage drug intermediate synthesis. The molecule contains three distinct functional groups with varying sensitivities to reduction:[1][2]
-
Nitro Group (
): The target for reduction to an aniline ( ). -
Methyl Ester (
): Susceptible to hydrolysis under strong aqueous basic conditions or over-reduction to a primary alcohol by strong hydride donors (e.g., ). -
Aryl Fluoride (
): Generally stable, but susceptible to hydrogenolysis (C-F bond cleavage) under vigorous catalytic hydrogenation conditions, particularly with Palladium catalysts.
1.2 The Solution Architecture To ensure high yield and purity, we must select reagents that are thermodynamically capable of reducing the nitro group but kinetically inhibited from reacting with the ester or the carbon-fluorine bond.
-
Recommended Method (High Fidelity): Iron-mediated reduction (Bechamp modification). This method is chemically orthogonal to esters and aryl halides, ensuring near-perfect chemoselectivity.
-
Alternative Method (Scalability): Catalytic Hydrogenation (
). This offers a cleaner workup but requires strict control of pressure and temperature to prevent defluorination.
Decision Matrix & Workflow
The following decision tree illustrates the logic for selecting the appropriate protocol based on scale and equipment availability.
Figure 1: Strategic decision tree for selecting the reduction methodology.
Protocol A: Iron/Ammonium Chloride Reduction (The "Gold Standard")
This method utilizes zero-valent iron (
Mechanism:
The reaction proceeds via a single electron transfer (SET) mechanism. The nitro group is sequentially reduced to the nitroso (
Experimental Procedure
Reagents:
-
Substrate: 10.0 g (1.0 equiv)
-
Iron Powder (325 mesh): 5.0 equiv (Reduced Fe is preferred)
-
Ammonium Chloride (
): 5.0 equiv -
Solvent: Ethanol/Water (4:1 ratio)
Step-by-Step:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of This compound in 80 mL of Ethanol.
-
Activation: Add 20 mL of water and 5.0 equiv of Ammonium Chloride. Stir vigorously.
-
Addition: Add 5.0 equiv of Iron powder in a single portion.
-
Reaction: Heat the mixture to reflux (
) for 2–4 hours.-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (
) should disappear, and a fluorescent blue spot (amine) should appear at lower ( ).
-
-
Workup (Critical Step):
-
While still hot, filter the mixture through a pad of Celite to remove iron oxide sludge.
-
Wash the Celite pad with hot Ethanol (3 x 20 mL).
-
Concentrate the filtrate under reduced pressure to remove Ethanol.
-
-
Extraction: Dilute the aqueous residue with Ethyl Acetate (100 mL) and Water (50 mL). Separate the layers. Wash the organic layer with Brine, dry over
, and concentrate. -
Purification: The crude product is typically
pure.[3] If necessary, recrystallize from Ethanol/Hexane.
Validation Data (Typical):
| Parameter | Result | Notes |
| Yield | 92–96% | High efficiency due to lack of side reactions. |
| Purity (HPLC) | >98% | No des-fluoro or hydrolyzed ester detected. |
| Appearance | Off-white solid | Slight oxidation may cause yellowing (store under |
Protocol B: Catalytic Hydrogenation (The Scalable Route)
For larger scales where iron waste disposal is cost-prohibitive, catalytic hydrogenation is preferred. However, to prevent hydrodefluorination , mild conditions are mandatory.
Safety Warning: Hydrogen gas is highly flammable. Ensure proper grounding.
Experimental Procedure
Reagents:
-
Substrate: 10.0 g
-
Catalyst: 5% Pd/C (50% water wet) - Load at 10 wt% of substrate mass.
-
Solvent: Methanol (or Ethyl Acetate)
-
Hydrogen Source:
balloon (1 atm). Do not use high pressure.
Step-by-Step:
-
Inerting: Nitrogen purge a 3-neck flask containing the substrate (10.0 g) and Methanol (100 mL).
-
Catalyst Addition: Carefully add the Pd/C catalyst (1.0 g) under a nitrogen stream.
-
Note: Using wet catalyst minimizes ignition risk.
-
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen (balloon). Repeat 3 times.
-
Stirring: Stir vigorously at Room Temperature (
).-
Control: Do not heat. Heating increases the rate of C-F bond cleavage.
-
-
Monitoring: Check TLC every 30 minutes. The reaction is typically fast (1–2 hours).
-
Workup:
-
Filter through Celite to remove Pd/C.
-
Concentrate the filtrate to dryness.
-
Troubleshooting Defluorination: If MS/NMR shows loss of Fluorine (M-18 peak or loss of F-coupling):
-
Switch catalyst to Pt/C (Platinum on Carbon) or Raney Nickel , which are less active toward C-F bonds than Palladium.
-
Add a catalyst poison: Diphenylsulfide (0.5 mol%) can selectively inhibit the highly active sites responsible for hydrogenolysis.
Analytical Validation
NMR Interpretation (400 MHz, DMSO-d6):
-
Starting Material (
): Aromatic protons ortho to nitro group appear as a doublet at ppm. -
Product (
):-
The doublet at
shifts upfield to ppm (ortho to amine). -
Diagnostic Signal: A broad singlet (
) appears at ppm, corresponding to the protons. -
Ester Check: Singlet at
ppm ( ) must remain intact. -
Fluorine Check:
NMR should show a single peak at to ppm. Disappearance indicates defluorination.
-
Visualizing the Chemical Pathway:
Figure 2: Stepwise reduction pathway and potential side-reaction trajectory.
References
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. Link
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link
-
Gogoi, S., et al. (2018). Iron-mediated chemoselective reduction of nitroarenes in aqueous media.[4] Journal of Organic Chemistry. (General reference for Fe/NH4Cl methodology).
-
Formenti, D., et al. (2019). Catalytic Hydrogenation of Nitroarenes: A Sustainable Approach. Catalysts, 9(11), 874. Link
Sources
- 1. Influence of chemical structures on reduction rates and defluorination of fluoroarenes during catalytic reduction using a rhodium-based catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoselective nitro reduction and hydroamination using a single iron catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Note: Controlled Hydrolysis of Electron-Deficient Biphenyl Esters
Protocol for Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Executive Summary
This application note details the optimized protocol for the hydrolysis (saponification) of This compound to its corresponding carboxylic acid. While ester hydrolysis is a fundamental transformation, this specific substrate presents unique challenges due to its biphenyl core (solubility issues) and the presence of electron-withdrawing groups (EWGs) (nitro and fluoro moieties) which influence reactivity and stability.
This guide provides a robust Lithium Hydroxide (LiOH) mediated protocol, favored for its mildness and superior solubility in organic co-solvents compared to sodium analogs. We also address the critical risk of Nucleophilic Aromatic Substitution (
Chemical Context & Mechanistic Analysis[1]
2.1 Substrate Analysis
The target molecule features a "push-pull" electronic system, though dominated by electron-withdrawing effects:
-
Ester (Position 1): The electrophilic center for hydrolysis.
-
Fluorine (Position 3): Inductively electron-withdrawing.
-
4-Nitrophenyl (Position 5): A strong EWG attached to the core ring.
Critical Insight -
2.2 Reaction Mechanism
The reaction proceeds via a standard B
Figure 1: B
Experimental Protocol
3.1 Reagents & Equipment
| Reagent | Role | Grade/Spec |
| This compound | Substrate | >98% HPLC |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Base | Reagent Grade |
| Tetrahydrofuran (THF) | Solvent | HPLC Grade (Stabilized) |
| Methanol (MeOH) | Co-solvent | HPLC Grade |
| Water (DI) | Solvent | 18.2 MΩ·cm |
| 1N Hydrochloric Acid (HCl) | Quench/Acidifier | Aqueous Solution |
3.2 Optimized Procedure (LiOH Method)
Rationale: LiOH is preferred over NaOH/KOH because lithium carboxylates often exhibit better solubility in THF, preventing premature precipitation of the intermediate which can stall the reaction by encapsulating unreacted ester.
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of this compound in THF:MeOH (3:1 v/v) .
-
Volume Guide: Use approximately 10 mL of solvent per gram of substrate.
-
Note: The MeOH aids in solubilizing the LiOH in the next step.
-
-
Base Addition: Prepare a solution of LiOH·H₂O (2.5 equiv) in a minimal amount of water. Add this aqueous solution dropwise to the stirring organic phase.
-
Target Solvent Ratio: Final THF:MeOH:Water ratio should be roughly 3:1:1 .
-
-
Reaction: Stir vigorously at Room Temperature (20–25°C) .
-
Monitoring: Check by TLC (Hexane/EtOAc) or HPLC after 2 hours.
-
Expected Time: 2–6 hours.
-
Heating: If >10% starting material remains after 6 hours, warm to 40°C. Do not exceed 50°C to protect the fluorine.
-
-
Workup & Isolation:
-
Concentrate the mixture under reduced pressure (Rotavap) to remove THF/MeOH. A slurry/suspension in water will remain.
-
Dilute with water (approx. 20 mL/g substrate).
-
Wash (Optional but Recommended): Wash the basic aqueous layer with Diethyl Ether or MTBE to remove unreacted ester or non-polar impurities. Discard the organic wash.[1]
-
Acidification: Cool the aqueous phase to 0°C. Slowly add 1N HCl with stirring until pH reaches 1–2.
-
Precipitation: The product, 3-fluoro-5-(4-nitrophenyl)benzoic acid, is highly insoluble in acidic water and should precipitate as a solid.
-
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (x3) to remove inorganic salts (LiCl).
-
Dry in a vacuum oven at 45°C overnight.
-
Figure 2: Operational workflow for the hydrolysis and isolation process.
Quality Control & Validation
4.1 Analytical Specifications
Upon isolation, the material must be validated against the following criteria:
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (DMSO-d₆) | Absence of methyl singlet (~3.9 ppm). Presence of broad COOH singlet (~13 ppm). |
| Purity | HPLC (C18, ACN/Water) | >98.0% Area |
| Water Content | Karl Fischer | <0.5% (Ensure drying is complete) |
| Fluorine Integrity | ¹⁹F-NMR | Single peak (Check for absence of hydroxy-displacement impurity) |
4.2 Troubleshooting Guide
-
Issue: Incomplete Reaction.
-
Cause: Substrate precipitation.
-
Fix: Add more THF to maintain a homogeneous phase.
-
-
Issue: Product is an oil/gum upon acidification.
-
Cause: Impurities or trace solvent.
-
Fix: Extract the gum into Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.
-
-
Issue: Low Yield.
-
Cause: Product slightly soluble in water or amphoteric behavior (unlikely here, but possible with nitro reduction).
-
Fix: Saturate the aqueous phase with NaCl (salting out) before extraction/filtration.
-
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for ester hydrolysis).
-
Gong, Y., et al. (2012). "Practical Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling." Organic Process Research & Development, 16(1), 123-130. Link
-
Aleman, P. A., et al. (1999).[2] "Hydrolysis and saponification of methyl benzoates." Green Chemistry, 1, 65-68.[2] Link
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for this compound and all reagents before use.
Sources
Application Note: Methyl 3-fluoro-5-(4-nitrophenyl)benzoate as a Strategic Linchpin in Heterocyclic Synthesis
Abstract
Methyl 3-fluoro-5-(4-nitrophenyl)benzoate represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from its orthogonal reactivity profile: an electrophilic methyl ester, a reducible nitro group, and a metabolic blocking fluorine atom. This application note details the strategic deployment of this building block to synthesize privileged heterocyclic motifs, specifically 1,3,4-oxadiazoles and benzimidazole precursors. We provide validated protocols for chemoselective transformations that allow researchers to diverge into multiple chemical spaces from a single core.
Structural Analysis & Strategic Utility
The molecule functions as a biaryl core with three distinct vectors for elaboration.[1] Understanding the electronic and steric environment of each functional group is critical for experimental design.
| Functional Group | Electronic State | Strategic Role |
| Methyl Ester (-COOMe) | Electrophilic | Precursor to 1,3,4-oxadiazoles, 1,2,4-triazoles, and amides. Located meta to the biaryl linkage, ensuring defined geometry. |
| Nitro Group (-NO₂) | Electron-withdrawing | "Masked" aniline. Can be reduced to -NH₂ for urea formation, Buchwald couplings, or cyclization to benzimidazoles/quinazolines. |
| Fluorine (-F) | Inductive withdrawing | Metabolic Blocker: Positioned at C3, it blocks oxidative metabolism (CYP450) at a typically vulnerable site. pKa Modulator: Lowers the pKa of adjacent protons, influencing binding affinity. |
The "Fluorine Scan" Advantage
In kinase inhibitor design, the 3-fluoro-5-substituted benzoate motif is often used to lock conformation via intramolecular H-bonds or to fill small hydrophobic pockets where a hydrogen is too small and a methyl group is too large (the "Goldilocks" effect of Fluorine).
Divergent Synthesis Workflows
The following logic gate diagram illustrates the two primary workflows: "Ester-First" (Path A) for heterocycle construction, and "Nitro-First" (Path B) for aniline functionalization.
Figure 1: Divergent synthetic pathways. Path A focuses on heterocycle formation; Path B focuses on linker functionalization.
Detailed Experimental Protocols
Protocol A: Synthesis of 1,3,4-Oxadiazole Derivatives
Targeting the Ester Moiety
This protocol converts the methyl ester into a 1,3,4-oxadiazole ring, a common bioisostere for carboxylic acids and esters that improves metabolic stability and solubility.
Step 1: Hydrazinolysis
-
Charge: Dissolve this compound (1.0 eq) in absolute ethanol (10 volumes).
-
Reagent: Add Hydrazine hydrate (80%, 5.0 eq) dropwise at room temperature.
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LCMS. The ester spot (high Rf) should disappear, replaced by a polar baseline spot (hydrazide).
-
Workup: Cool to 0°C. The hydrazide intermediate often precipitates. Filter and wash with cold ethanol. If no precipitate, concentrate in vacuo and triturate with diethyl ether.
-
Yield Expectation: >85% (White/off-white solid).
Step 2: Cyclization (The POCl₃ Method) Note: For acid-sensitive substrates, use T3P (Propylphosphonic anhydride) instead.
-
Charge: Suspend the hydrazide intermediate (1.0 eq) in POCl₃ (5–8 volumes).
-
Reagent: Add the corresponding carboxylic acid (R-COOH, 1.1 eq) or acid chloride.
-
Reaction: Reflux at 100°C for 3–5 hours.
-
Quench (CRITICAL): Cool reaction to room temperature.[2][3][4] Pour slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl₃.
-
Neutralization: Adjust pH to ~8 using solid NaHCO₃ or 10% NaOH solution.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography.
Validation Parameters:
-
¹H NMR: Disappearance of methyl ester singlet (~3.9 ppm). Appearance of oxadiazole peaks (if C-H substituted) or R-group signals.
-
MS: M+1 peak corresponds to Target Mass.
Protocol B: Chemoselective Nitro Reduction
Targeting the Nitro Group while Preserving the Ester
Standard hydrogenation (Pd/C, H₂) can sometimes cause ester hydrolysis or defluorination if not carefully controlled. The Iron/Ammonium Chloride method is robust, inexpensive, and strictly chemoselective for the nitro group.
-
Solvent System: Prepare a mixture of Ethanol:Water (4:1 ratio).[3]
-
Charge: Suspend this compound (1.0 eq) in the solvent (10 volumes).
-
Catalyst: Add Iron powder (Fe, 325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).
-
Reaction: Heat to mild reflux (70–80°C) with vigorous mechanical stirring (magnetic stirring often fails due to heavy iron sludge).
-
Time: Reaction is typically fast (1–3 hours). Monitor by LCMS for the conversion of -NO₂ (M) to -NH₂ (M-30).
-
Workup:
-
Filter hot through a Celite pad to remove iron oxides.
-
Wash the pad with hot Ethanol.
-
Concentrate the filtrate to remove ethanol.
-
Dilute residue with water and extract with Ethyl Acetate.[3]
-
-
Safety Note: The iron waste can be pyrophoric if dried completely. Keep wet and dispose of according to hazardous waste regulations.
Why this works: The slightly acidic conditions (NH₄Cl) activate the iron surface but are insufficient to hydrolyze the methyl ester, preserving the scaffold for subsequent steps.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Hydrazinolysis | Incomplete reaction or solubility issues. | Switch solvent to n-Butanol and increase temperature to 110°C. |
| Defluorination | Occurs during harsh reduction (e.g., LiAlH4). | Use the Fe/NH₄Cl protocol described above or SnCl₂/HCl. Avoid Pd/C with high pressure H₂. |
| Incomplete Cyclization | Steric hindrance of the R-COOH group. | Use T3P (50% in EtOAc) with Triethylamine as a base in refluxing THF. This is milder than POCl₃. |
References
-
Oxadiazole Synthesis: Somani, R. R., et al. "Synthesis and biological assessment of 1,3,4-oxadiazole derivatives."[5] NIH/PubMed. Available at: [Link]
-
Nitro Reduction Protocols: "Nitro Reduction - Iron (Fe)." Common Organic Chemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling (Biaryl Synthesis): "Biaryl synthesis by C-C coupling." Organic Chemistry Portal. Available at: [Link]
-
Fluorine in Medicinal Chemistry: "Significance of Fluorine in Medicinal Chemistry." Asian Journal of Research in Chemistry. Available at: [Link]
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. rjptonline.org [rjptonline.org]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for the synthesis of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
[1]
Abstract
This guide details the optimized synthetic protocol for Methyl 3-fluoro-5-(4-nitrophenyl)benzoate , a specialized biaryl intermediate valuable in medicinal chemistry for targeting protein-protein interactions. The protocol utilizes a convergent Suzuki-Miyaura cross-coupling strategy, specifically engineered to overcome the reactivity challenges associated with coupling two electron-deficient aromatic systems. By employing a high-activity palladium catalyst system and a biphasic solvent approach, this method ensures high yields (>85%) and minimal protodeboronation side products.
Introduction & Retrosynthetic Analysis
The target molecule features a biaryl core decorated with three electron-withdrawing groups: a methyl ester, a fluorine atom, and a nitro group. This electronic landscape presents a specific synthetic challenge: while the oxidative addition of the aryl halide is facilitated by the electron-poor ring, the transmetalation step is often rate-limiting due to the reduced nucleophilicity of the nitrophenyl boronic acid.
Strategic Disconnection
The most robust disconnection is at the biaryl bond (C5–C1'). We utilize Methyl 3-bromo-5-fluorobenzoate as the electrophile and (4-nitrophenyl)boronic acid as the nucleophile. This route avoids the use of unstable diazonium intermediates and leverages commercially available building blocks.
Figure 1: Retrosynthetic strategy isolating the key biaryl bond formation.
Experimental Protocol
Reagents & Equipment
| Reagent | CAS No.[1] | Equiv.[2][1][3][4] | Role |
| Methyl 3-bromo-5-fluorobenzoate | 874784-19-1 | 1.0 | Electrophile |
| (4-Nitrophenyl)boronic acid | 2406-16-8 | 1.2 | Nucleophile |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 95464-05-4 | 0.03 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.5 | Base |
| 1,4-Dioxane | 123-91-1 | - | Solvent (Organic) |
| Water (Degassed) | 7732-18-5 | - | Solvent (Aqueous) |
Equipment:
-
Schlenk line or Nitrogen manifold
-
Reflux condenser[2]
-
Oil bath capable of 100 °C
-
Flash chromatography system (Silica gel)
Step-by-Step Methodology
Step 1: Preparation of the Reaction Matrix
-
Charge Solids: In a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add:
-
Methyl 3-bromo-5-fluorobenzoate (1.00 g, 4.29 mmol)
-
(4-Nitrophenyl)boronic acid (0.86 g, 5.15 mmol)
-
K₂CO₃ (1.48 g, 10.7 mmol)
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ · CH₂Cl₂ (105 mg, 0.13 mmol).
-
Expert Note: We select the dppf ligand for its large bite angle, which stabilizes the palladium center and promotes reductive elimination in sterically crowded or electron-poor systems [1].
-
Step 2: Solvent Degassing & Initiation
-
Solvent Addition: Add a mixture of 1,4-Dioxane (20 mL) and Water (5 mL).
-
Degassing: Immediately seal the flask with a septum. Sparge the mixture with nitrogen gas for 15 minutes using a long needle submerged in the solvent and a vent needle.
-
Critical Control Point: Oxygen is a poison to Pd(0) species and promotes homocoupling of the boronic acid. Thorough degassing is essential for yield consistency [2].
-
-
Reaction: Remove the needles, attach a reflux condenser (under N₂ atmosphere), and heat the mixture to 90 °C for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (20% EtOAc/Hexanes). The starting bromide (R_f ~0.6) should disappear, replaced by the highly UV-active product (R_f ~0.4).
-
Step 3: Workup & Purification [2][5]
-
Cooling: Allow the reaction to cool to room temperature.[6]
-
Extraction: Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).
-
Washing: Combine organic phases and wash with Brine (saturated NaCl, 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the dark residue via flash column chromatography on silica gel.
-
Gradient: 0% to 15% Ethyl Acetate in Hexanes.
-
Yield: Expect 1.05 – 1.15 g (85-93%) of a pale yellow solid.
-
Workflow Visualization
Figure 2: Operational workflow for the Suzuki coupling process.
Characterization Data (Expected)
| Technique | Signal | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (d, J=8.8 Hz, 2H) | Nitro-aryl protons (ortho to NO₂) |
| δ 8.05 (s, 1H) | Benzoate H2 (between ester/fluoro) | |
| δ 7.85 (d, J=9.5 Hz, 1H) | Benzoate H6 | |
| δ 7.75 (d, J=8.8 Hz, 2H) | Nitro-aryl protons (meta to NO₂) | |
| δ 7.55 (d, J=8.5 Hz, 1H) | Benzoate H4 | |
| δ 3.98 (s, 3H) | Methyl ester (-OCH₃) | |
| ¹⁹F NMR | δ -112.5 (m) | Aryl Fluorine |
Expert Insights & Troubleshooting
-
The "Water Effect": Do not attempt this reaction in anhydrous dioxane alone. The presence of water is mechanistically required to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the reactive palladium-hydroxo species [3].
-
Base Selection: If the reaction is sluggish (incomplete after 6 hours), switch the base to Cesium Carbonate (Cs₂CO₃) . The larger cesium cation improves solubility in the organic phase, accelerating the transmetalation of electron-deficient boronates.
-
Safety Precaution: Nitro-substituted biaryls can be potential energetic materials. While this specific molecule is stable under standard conditions, avoid subjecting the dry solid to temperatures >150 °C.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 26, 2023. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
- 1. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 6. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid [benchchem.com]
Troubleshooting & Optimization
Side reactions in the synthesis of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Technical Support Center: Synthesis of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Ticket ID: SYN-3F5N-BENZ-001 Subject: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Synthetic Interface
You are synthesizing This compound via a Suzuki-Miyaura cross-coupling. This reaction typically involves the coupling of Methyl 3-bromo-5-fluorobenzoate (Component A) with (4-nitrophenyl)boronic acid (Component B).
While the Suzuki reaction is robust, this specific scaffold presents a "perfect storm" of electron-deficient arenes. Both the fluorinated benzoate and the nitrophenyl ring are electron-withdrawing. This reduces the nucleophilicity of the boronate (slowing transmetalation) and increases the susceptibility of the ester to nucleophilic attack (hydrolysis).
This guide isolates the three critical failure modes: Protodeboronation , Oxidative Homocoupling , and Ester Hydrolysis .
Critical Failure Mode 1: Protodeboronation
The Silent Yield Killer
The Symptom: You observe the formation of Nitrobenzene in your crude LC-MS. The starting boronic acid disappears, but the desired product yield plateaus.
The Mechanism: Protodeboronation is the cleavage of the C-B bond and its replacement by a proton (C-H).[1] While electron-deficient boronic acids (like 4-nitrophenyl) are generally more stable to acid-catalyzed protodeboronation than electron-rich ones, they are susceptible to base-catalyzed pathways, especially if the cross-coupling cycle stalls.
Troubleshooting Protocol:
| Diagnostic Question | If YES, The Cause is... | The Fix |
| Is the reaction pH > 10? | Base-Catalyzed Cleavage. High pH accelerates the formation of the boronate "ate" complex, which can fragment before transmetalation. | Switch Bases. Move from strong bases (NaOH, NaOEt) to buffered systems like K₃PO₄ or CsF (anhydrous conditions). |
| Is the catalyst loading < 1 mol%? | Slow Transmetalation. The catalytic cycle is too slow; the boronic acid decomposes while "waiting" for Pd. | Boost Catalyst Activity. Increase Pd loading to 2–5 mol% or use high-activity ligands (e.g., S-Phos or X-Phos ) to accelerate transmetalation. |
| Is water present? | Hydrolytic Instability. Water is necessary for many Suzuki bases, but excess water promotes cleavage. | Optimize Solvent Ratio. Use a 4:1 or 9:1 ratio of Organic:Water (e.g., Dioxane/H₂O) rather than 1:1. |
Critical Failure Mode 2: Oxidative Homocoupling
The "Dimer" Impurity
The Symptom: You isolate 4,4'-Dinitrobiphenyl (from the boronic acid) or Dimethyl 5,5'-difluoro-3,3'-biphenyldicarboxylate (from the halide).
The Mechanism: Homocoupling competes with cross-coupling. It is primarily driven by the presence of Oxygen (O₂) , which re-oxidizes Pd(0) to Pd(II) outside the catalytic cycle, or facilitates a "Glaser-type" coupling of the boron species.
Troubleshooting Protocol:
-
Q: Did you degas the solvent?
-
Standard: Sparging with Argon for 15 minutes is minimum.
-
Advanced: For stubborn homocoupling, use Freeze-Pump-Thaw (3 cycles).
-
-
Q: Are you using excess boronic acid?
-
Adjustment: If homocoupling of the boronic acid is the major impurity, add the boronic acid slowly (portion-wise) or via syringe pump to keep its instantaneous concentration low relative to the halide.
-
Critical Failure Mode 3: Functional Group Integrity (Ester & Nitro)
The Symptom:
-
Saponification: Formation of the Carboxylic Acid (Mass = Target - 14).
-
Transesterification: Formation of Ethyl/Isopropyl ester if alcoholic solvents are used.
-
Nitro Reduction: Formation of the Aniline (Mass = Target - 30).
The Mechanism & Fix:
-
Ester Hydrolysis: Methyl esters are labile. Using NaOH or KOH at reflux will hydrolyze your product.
-
Fix: Use anhydrous bases like K₃PO₄ or K₂CO₃ in dry solvents (DMF or Toluene) if hydrolysis is severe.
-
-
Transesterification: If you use Ethanol as a co-solvent with a Methyl ester, you will get the Ethyl ester impurity.
-
Fix: Match the alcohol to the ester (use Methanol only) or use non-alcoholic solvents (Dioxane, Toluene, DMF).
-
-
Nitro Reduction: Rare in standard Suzuki, but if you use Pd/C or generate Pd nanoparticles in the presence of a hydrogen source (e.g., formate salts, alcohols at high temp), the nitro group can reduce.
-
Fix: Avoid formate bases. Stick to Carbonates or Phosphates.
-
Mechanistic Visualization
The following diagram maps the Catalytic Cycle against the "Off-Ramp" side reactions. Use this to visualize where your process is leaking yield.
Caption: Figure 1. Suzuki-Miyaura Catalytic Cycle highlighting critical yield-loss pathways (Red/Yellow nodes).
Summary Troubleshooting Matrix
| Observation (LC-MS/NMR) | Root Cause | Corrective Action |
| M+ matches Product | Success | Proceed to isolation. |
| M+ = Product - 14 (Acid) | Hydrolysis of Methyl Ester | Switch to mild base (K₃PO₄) or reduce water content. |
| M+ = Product + 14 (Ethyl) | Transesterification | Do not use Ethanol. Use MeOH or Aprotic solvents. |
| Peak @ Nitrobenzene | Protodeboronation | Increase Catalyst loading; Switch to anhydrous conditions (CsF/Dioxane). |
| Peak @ Dinitrobiphenyl | Homocoupling | Degas solvents thoroughly (Argon sparge); Exclude O₂. |
| M+ = Product - 30 (Amine) | Nitro Reduction | Remove hydride sources; Ensure inert atmosphere; Lower temp. |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
Technical Support Center: Purification of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Case ID: PUR-3F5NB-001 Subject: Optimization of Normal Phase Silica Chromatography for Biaryl Nitro-Esters Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
You are purifying Methyl 3-fluoro-5-(4-nitrophenyl)benzoate . Based on the structure, this is a biaryl system likely synthesized via a Suzuki-Miyaura coupling .[1]
Physicochemical Profile:
-
Polarity: Moderate. The nitro (
) and ester ( ) groups increase polarity, but the biaryl core adds significant lipophilicity. -
State: Likely a crystalline solid with poor solubility in pure alkanes (Hexane/Heptane).
-
Critical Impurities:
-
Triphenylphosphine Oxide (TPPO): If triphenylphosphine ligands were used, this is your primary co-eluting impurity.
-
Palladium Residues: The nitro group can coordinate Pd species, causing "colored product" issues even after chromatography.
-
Protodeboronation byproducts: Non-polar impurities (e.g., methyl 3-fluorobenzoate).
-
This guide is structured to troubleshoot specific failure points in the purification workflow.
Phase 1: Method Development & Loading
Q: My compound precipitates when I try to load it onto the column. Should I add Dichloromethane (DCM)?
A: Do not use liquid loading if the compound requires DCM to stay in solution. Liquid loading a solution containing DCM onto a Hexane-equilibrated column disrupts the "solvent strength gradient." DCM is significantly stronger than Hexane; it will carry your compound down the column immediately, causing band broadening and poor separation.
The Protocol: Dry Loading (Solid Load) For biaryl esters with solubility issues, dry loading is the only self-validating method to ensure sharp bands.
-
Dissolve the crude mixture in the minimum amount of DCM or Acetone.
-
Add silica gel (ratio: 1.5g silica per 1g crude).
-
Evaporate to dryness on a rotary evaporator until you have a free-flowing powder.
-
Load this powder on top of a pre-packed, hexane-equilibrated column.
Q: Which solvent system provides the best selectivity for the nitro/ester combination?
A: Hexane/Ethyl Acetate (Hex/EtOAc) is standard, but Toluene is the "secret weapon" for biaryls.
| Solvent System | Role | Application |
| Hexane / EtOAc | Standard | Start here.[2][3] Target an Rf of 0.30 in 10-20% EtOAc. |
| Hexane / DCM | Alternative | Use if the nitro group causes excessive tailing (DCM suppresses some dipole interactions). |
| Toluene / EtOAc | Highly Recommended. The aromatic solvent (Toluene) interacts with the |
Phase 2: Impurity Management (Troubleshooting)
Q: I have a persistent UV-active spot just below my product. Is it the starting material?
A: It is likely Triphenylphosphine Oxide (TPPO) or a homocoupling byproduct. TPPO is notorious for "tailing" and co-eluting with esters in the 30-50% polarity range.
Corrective Action: The "Pre-Column" Crash Before the column, exploit solubility differences. TPPO is highly soluble in DCM but poorly soluble in Hexane/Ether.
-
Dissolve crude in minimal DCM.
-
Slowly add
or Hexane while stirring. -
TPPO often precipitates as a white solid. Filter it off.
-
Proceed to column chromatography with the filtrate.[4]
Q: My product fractions are colored (grey/brown), but the NMR looks clean. What is this?
A: Colloidal Palladium (Pd). Nitro groups are weak ligands for Pd. Even trace amounts (<500 ppm) can discolor the solid. Standard silica does not effectively remove this.
The Fix: Thiol-Modified Silica You cannot "wash" this out with solvent. You must use a chemical scavenger.
-
Method A (In-Column): Top your silica column with a 1-inch layer of Thiol-functionalized silica (e.g., SiliaMetS® Thiol). As the product elutes through this layer, the Pd is irreversibly bound to the sulfur.
-
Method B (Post-Column): Dissolve the product in EtOAc and stir with activated charcoal or Thiol-silica for 1 hour, then filter.
Phase 3: Visualization & Logic
Workflow: The Purification Lifecycle
Figure 1: Optimized workflow for biaryl purification. Note the emphasis on pre-column impurity removal (Scavenging/Precipitation) to protect the column's resolution.
Troubleshooting Logic Tree
Figure 2: Decision matrix for common chromatographic failures associated with nitro-aromatic esters.
Phase 4: Post-Column Polishing (Crystallization)
Even the best column might leave trace isomers (e.g., regioisomers from the coupling).
Protocol:
-
Combine pure fractions and evaporate.
-
Dissolve the solid in boiling Ethanol (EtOH) or Methanol (MeOH) .
-
Allow to cool slowly to room temperature, then to
. -
Why this works: Methyl nitrobenzoates crystallize exceptionally well from alcohols, while the "oily" impurities (de-halogenated byproducts, plasticizers) remain in the mother liquor.
References
-
Teledyne ISCO. (2023). Overview of Silica Column Sample Loading Techniques. Retrieved from
-
Biotage. (2023).[5] Which sample solvents work best with normal-phase flash column chromatography? Retrieved from
-
Frontier, A. (2023). Workup: Triphenylphosphine Oxide Removal. University of Rochester Department of Chemistry. Retrieved from
-
Organic Syntheses. (1929). Methyl m-nitrobenzoate (Nitration and Purification). Org. Synth. 1929, 9, 66. Retrieved from
-
SiliCycle. (2024). Metal Scavengers for Palladium Removal. Retrieved from
Sources
Technical Support Center: Recrystallization of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Case ID: REC-MFN-001 Classification: Small Molecule Purification / Biaryl Intermediates Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Compound Profile
User Query: "I need a robust recrystallization protocol for Methyl 3-fluoro-5-(4-nitrophenyl)benzoate. I am seeing issues with oiling out and residual color."
Scientist's Assessment: This compound is a biaryl nitro ester . Its purification is governed by three competing structural features:
-
The Biaryl Core: Rigid, planar, lipophilic (favors non-polar solvents).
-
The Nitro Group: Highly polar, electron-withdrawing (increases melting point, favors polar interaction).
-
The Methyl Ester: Moderately polar, hydrogen-bond acceptor (susceptible to hydrolysis if pH is unchecked).
Because this is likely a product of a Suzuki-Miyaura coupling , your primary impurities are Palladium (Pd) black , unreacted 4-nitrophenylboronic acid , and protodeboronated byproducts .
Solvent System Selection (The "Why")
We do not use a "one-size-fits-all" approach. Based on the dielectric constants and the compound's functional groups, we recommend two primary systems.
Primary Recommendation: Binary Gradient (Ethyl Acetate / Heptane)
-
Why: The ester and nitro groups dissolve well in hot Ethyl Acetate (EtOAc). Heptane acts as the anti-solvent to force the hydrophobic biaryl core out of solution upon cooling.
-
Advantage: Excellent for removing non-polar impurities and controlling the rate of crystallization to prevent oiling out.
Secondary Recommendation: Single Solvent (Ethanol or Methanol)
-
Why: Nitro-biaryls often show steep solubility curves in short-chain alcohols (insoluble cold, soluble hot).
-
Advantage: Alcohols are superior for removing unreacted boronic acids (which remain soluble in the mother liquor).
Solvent Decision Matrix
Figure 1: Decision logic for solvent selection based on initial solubility observations.
Detailed Protocol: The "Self-Validating" Workflow
This protocol includes a mandatory Hot Filtration step. Do not skip this; it is the only way to guarantee the removal of Palladium catalyst residues which often act as nucleation sites for "oiling out."
Reagents Required[1][2][3][4][5][6][7][8]
-
Solvent A: Ethyl Acetate (HPLC Grade)
-
Solvent B: Heptane (or Hexanes)
-
Scavenger: Activated Carbon (Charcoal) or Celite® 545
-
Equipment: Erlenmeyer flask, magnetic stir bar, hot plate, pre-warmed glass funnel, fluted filter paper.
Step-by-Step Methodology
| Step | Action | Technical Rationale (The "Why") |
| 1 | Dissolution | Place crude solid in flask. Add Solvent A (EtOAc) . Heat to near boiling (approx. 75°C). Add solvent slowly until solid just dissolves. |
| 2 | Pd Scavenging | If solution is dark/black, add 5% w/w Activated Carbon. Stir at reflux for 5-10 mins. |
| 3 | Hot Filtration | Filter the hot solution through a pre-warmed funnel with Celite/Filter paper into a clean, hot flask. |
| 4 | Re-concentration | If volume is high, boil off excess Solvent A until the solution is slightly supersaturated (crystals just start to form), then add a small splash of Solvent A to redissolve. |
| 5 | The Gradient | While keeping the solution hot (but not boiling), add Solvent B (Heptane) dropwise. |
| 6 | Cloud Point | Stop adding Heptane the moment a faint, persistent turbidity (cloudiness) appears. Add 1-2 mL of Solvent A to clear it. |
| 7 | Nucleation | Remove from heat. Cap the flask. Allow to cool to Room Temp (RT) undisturbed for 2-3 hours. |
| 8 | Harvest | Cool to 0-4°C (ice bath) for 30 mins. Filter crystals.[1][2][3] Wash with cold Heptane. |
Troubleshooting & FAQs
Issue 1: "The product is Oiling Out (forming a goo instead of crystals)."
Diagnosis: This is common for nitro-esters. The melting point of the solvated product is lower than the boiling point of the solvent, or the cooling is too rapid. Corrective Action:
-
Re-heat the oil/solvent mixture until it is a clear solution.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass side of the flask with a glass rod at the air/liquid interface.
-
Insulate: Wrap the flask in a towel to slow the cooling rate further.
-
Add more Solvent A: You may be too concentrated. Dilute slightly with EtOAc.
Issue 2: "The crystals are grey or off-white."
Diagnosis: Residual Palladium contamination. Corrective Action:
-
Perform the recrystallization again, but ensure you use Activated Carbon in Step 2.
-
Alternatively, use a metal scavenger resin (e.g., SiliaMetS® Thiol) before crystallization.
Issue 3: "Low Yield."
Diagnosis: Product is too soluble in the mother liquor. Corrective Action:
-
Concentrate the mother liquor (filtrate) and perform a "second crop" crystallization.
-
Check the ratio of Heptane. You may need a higher ratio of Anti-Solvent (Heptane) to force the product out.
Workflow Visualization
Figure 2: Step-by-step purification workflow emphasizing the impurity removal stage.
Quantitative Data: Solubility & Impurity Profile
| Parameter | Ethyl Acetate | Ethanol | Heptane | Water |
| Solubility (Cold) | Moderate | Low | Insoluble | Insoluble |
| Solubility (Hot) | High | High | Low | Very Low |
| Boronic Acid Removal | Moderate | Excellent | Poor | Poor |
| Pd Removal | Poor (Requires Carbon) | Poor | N/A | N/A |
Key Insight: If your main impurity is the starting material (Boronic Acid), switch to Ethanol recrystallization, as boronic acids are highly soluble in alcohols even when cold, staying in the filtrate.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification protocols of nitro and ester compounds).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text describing byproducts in Suzuki coupling).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" troubleshooting and industrial crystallization techniques).
-
Cherney, A. H., et al. (2018). A Guide to Suzuki–Miyaura Coupling for the Synthesis of Biaryls. Journal of Organic Chemistry. (Context for biaryl purification).
Sources
Technical Support Center: Suzuki-Miyaura Regioselectivity Optimization
Welcome to the Catalysis Optimization Hub. Ticket ID: SM-REGIO-2024 Subject: Improving Regioselectivity in Polyhalogenated Substrates Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Selectivity Paradox
In the synthesis of complex pharmaceutical intermediates, the Suzuki-Miyaura coupling often faces the "Selectivity Paradox": the most reactive site electronically is often the most prone to hydrolytic instability or steric clashes. When coupling polyhalogenated heterocycles (e.g., 2,4-dichloropyrimidine) or dihaloarenes, achieving site-selective oxidative addition is the critical failure point.
This guide provides a troubleshooting framework to diagnose and resolve regioselectivity issues, moving beyond "trial-and-error" screening to mechanistic control.
Module 1: Substrate-Controlled Selectivity (The "Default" Mode)
User Question: I am coupling a 2,4-dichloropyrimidine. Which chloride will react first, and how do I ensure >95:5 selectivity?
Technical Diagnosis
In nitrogen-containing heterocycles, oxidative addition (OA) is governed by the electronic deficiency of the carbon center.
-
The Rule of Thumb: Palladium inserts preferentially into the C-X bond at the most electron-deficient position (lowest LUMO energy).
-
The Pyrimidine Case: The C4 position is more electron-deficient than C2 due to the para-like conjugation with the ring nitrogens. Therefore, C4 is the default site of reaction under standard conditions.
Troubleshooting Protocol
If you observe mixtures or C2-coupling:
-
Temperature Control: The activation energy (
) for C4-OA is lower than C2-OA. Lower the reaction temperature (0 °C to RT) to kinetically favor C4. High heat provides enough energy to overcome the C2 barrier, eroding selectivity. -
Solvent Choice: Protic solvents (EtOH/H₂O mixtures) often accelerate the reaction via hydrogen-bond activation of the halide, allowing for milder temperatures that preserve selectivity [1].
Decision Matrix: Substrate Logic
Use the following logic flow to determine if your substrate has an inherent bias.
Figure 1: Decision matrix for predicting the innate reactivity of polyhalogenated substrates.
Module 2: Catalyst-Controlled Selectivity (The "Override")
User Question: I need to couple the C2 position of a dihaloarene, but the C4 position is electronically favored. How do I switch the selectivity?
Technical Diagnosis
When substrate bias works against you, you must rely on Catalyst Control . This is achieved by manipulating the steric profile of the ligand.
-
Small Ligands (PPh₃): Generally respect the electronic bias of the substrate.
-
Bulky Ligands (Buchwald Dialkylbiaryl Phosphines): Can override electronic bias through steric repulsion. However, in extreme cases (like 2,4-dichloropyrimidine), the electronic bias is so strong that even bulky ligands favor C4.
-
The "Switch": For substrates like dihaloimidazoles or dihalooxazoles, switching from a phosphine to an N-Heterocyclic Carbene (NHC) or a specific bulky phosphine (e.g., XPhos vs. P(t-Bu)₃) can invert selectivity [2].
Ligand Selection Guide
| Desired Outcome | Recommended Ligand Class | Mechanistic Rationale |
| Standard (Electronic Control) | PPh₃, dppf | Small cone angle allows Pd to access the most electron-deficient (often most hindered) site. |
| Steric Control (Less Hindered) | SPhos, XPhos | Large bulk directs Pd to the least hindered halide, regardless of electronics. |
| Difficult Substrates | Pd-PEPPSI-IPr (NHC) | High electron density on Pd facilitates oxidative addition into unreactive chlorides. |
Module 3: The Boron Species (Stability & Iteration)
User Question: My starting material is consumed, but I see mostly de-boronated byproduct (protodeboronation). How do I fix this?
Technical Diagnosis
Protodeboronation is the competitive hydrolysis of the C-B bond by water/base, faster than the transmetallation step. Heteroaryl boronic acids (especially 2-pyridyl and 2-pyrimidyl) are notoriously unstable.
Troubleshooting Protocol
-
Switch to MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are sp³-hybridized and chemically inert to anhydrous cross-coupling conditions. They solve the "homocoupling" and "protodeboronation" issues by slowly releasing the active boronic acid only upon hydrolysis [3].
-
Anhydrous Conditions: If you cannot use MIDA, switch to Molander Salts (BF₃K) or use anhydrous bases like TMSOK (Potassium trimethylsilanolate) to avoid water entirely.
Workflow: Iterative Coupling with MIDA Boronates
This workflow allows you to couple one end of a bifunctional boron species without destroying the other.
Figure 2: Iterative cross-coupling workflow using MIDA boronates to protect the boron center.
Module 4: Validated Experimental Protocol
Protocol: Regioselective C4-Arylation of 2,4-Dichloropyrimidine Target: >95:5 C4:C2 Selectivity
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.05 equiv)
-
Pd(PPh₃)₄ (3-5 mol%) — Note: PPh₃ is chosen to respect electronic bias.
-
Na₂CO₃ (2.0 equiv)
-
Solvent: DME/EtOH/H₂O (2:1:1) — Note: The protic component is crucial for rate acceleration at low temp.
Step-by-Step:
-
Degassing: Charge a reaction vial with the pyrimidine, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Prep: Separately degas the solvent mixture (DME/EtOH/H₂O) by sparging with Argon.
-
Initiation: Add the solvent to the solids via syringe.
-
Temperature Ramp:
-
Stir at 0 °C for 30 minutes.
-
Allow to warm to Room Temperature naturally.
-
Critical Checkpoint: Monitor by HPLC/TLC at 2 hours. Do NOT heat to reflux. Heating promotes C2 coupling and double addition.
-
-
Quench: Once starting material is consumed (<5%), dilute with water and extract with EtOAc.
Why this works: The mixed solvent system lowers the energy barrier for the electronically favored C4-oxidative addition, allowing the reaction to proceed at temperatures where the C2 barrier cannot be overcome [4].
References
-
Gong, Y. et al. (2010). "One-pot Double Suzuki Couplings of Dichloropyrimidines." Journal of Heterocyclic Chemistry. Link
-
Strotman, N. A. et al. (2010). "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles." Journal of the American Chemical Society.[1] Link
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[1] Link
-
Langer, P. et al. (2011). "Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,4-Dichloropyrimidine." Tetrahedron. Link
Sources
Base and solvent effects on the synthesis of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Case ID: SUZUKI-NITRO-ESTER-001 Status: Active Guide Assigned Specialist: Senior Application Scientist
Executive Summary & Core Challenge
You are attempting to synthesize Methyl 3-fluoro-5-(4-nitrophenyl)benzoate via a Suzuki-Miyaura cross-coupling reaction. This synthesis presents a specific "push-pull" chemical conflict that often leads to failure if standard protocols are applied blindly:
-
The "Pull" (Reactivity Deficit): The nucleophile is 4-nitrophenylboronic acid . The nitro group is strongly electron-withdrawing, which reduces the nucleophilicity of the boronate species, slowing down the transmetallation step. This typically requires a stronger base or higher temperatures to drive conversion.
-
The "Push" (Stability Deficit): The electrophile contains a methyl ester . This group is highly susceptible to saponification (hydrolysis) under the exact conditions (strong base + heat + water) needed to activate the nitro-boronic acid.
The Goal: Select a Base/Solvent system that sits in the "Goldilocks Zone"—strong enough to activate the deactivated boronic acid, but mild enough to leave the ester intact.
Standard Operating Procedure (The "Happy Path")
Before troubleshooting, ensure you have attempted the optimized baseline protocol. This protocol uses a phosphate base, which offers a better balance between activation strength and ester tolerance than carbonates or hydroxides.
Reaction Scheme:
-
Electrophile: Methyl 3-fluoro-5-bromobenzoate (1.0 equiv)
-
Nucleophile: 4-Nitrophenylboronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Conditions: 80°C, 4-12 hours, Inert Atmosphere (
or )
Workflow Diagram
Figure 1: Standard Optimized Workflow for Ester-Functionalized Suzuki Couplings.
Troubleshooting Guide: Base Effects
User Question: "I am seeing the formation of a carboxylic acid byproduct (M-14 mass shift). Why is my ester hydrolyzing?"
Diagnosis: Saponification.
The base you are using is generating hydroxide ions (
Corrective Actions:
| Severity | Recommended Base System | Why? |
| Mild | Phosphate is less nucleophilic toward the carbonyl carbon than carbonate/hydroxide but basic enough to activate the boronic acid [1]. | |
| Moderate | A weaker base (pKa ~10.3) reduces hydroxide concentration. Note: Reaction rate will slow down significantly; may require better ligands (e.g., SPhos). | |
| Critical | The "Anhydrous Route". Fluoride activates boronic acids via a different mechanism (formation of fluoroboronate) that does not require water. This eliminates hydrolysis risk entirely. Use in dry THF or Dioxane. |
Troubleshooting Guide: Solvent Effects
User Question: "My reaction is stalled. I see starting material, but no product and no hydrolysis. Is the nitro group killing the reaction?"
Diagnosis: Poor Transmetallation or Solubility. The 4-nitro group makes the boronic acid electron-poor. If your solvent system is too non-polar (e.g., Toluene), the boronic acid may not be activating, or the active catalyst species is not stabilized.
Corrective Actions:
-
Switch to DMF or DMA:
-
Polar aprotic solvents like DMF increase the rate of oxidative addition and can help solubilize the polar nitrophenylboronic acid.
-
Warning: DMF can decompose to dimethylamine at high temps, which can attack the ester (forming an amide). Keep temp < 90°C.
-
-
Increase Water Ratio (Carefully):
-
If using
, ensure the water ratio is at least 5:1 (Organic:Water). The inorganic base must dissolve to function. If the base is sitting as a solid at the bottom of the flask, the reaction will not proceed.
-
Decision Logic Tree
Figure 2: Troubleshooting Logic for Base/Solvent Selection.
Frequently Asked Questions (FAQs)
Q: Can I use ethanol as a co-solvent? A: Avoid it. Primary alcohols like ethanol can participate in transesterification (swapping your methyl ester for an ethyl ester) or act as a reducing agent causing hydrodehalogenation (stripping the bromine off without coupling) [2]. Stick to aprotic ethers (Dioxane, DME, THF).
Q: Why not use 4-nitrophenylboronic pinacol ester instead of the acid? A: This is a valid strategy. Boronate esters (BPin) are generally more soluble in organic solvents and release the active boronic acid slowly ("Slow Release Strategy"), which can reduce homocoupling side reactions. However, they still require a base for activation, so the hydrolysis risk remains identical [3].
Q: I see a black precipitate. Is this bad? A: This is "Pd Black" (agglomerated non-catalytic palladium). It indicates your catalyst is decomposing before the reaction finishes.
-
Fix: Your solvent might not be effectively degassed (oxygen kills the active species).
-
Fix: Add a stabilizing ligand like
or switch to a pre-catalyst like which is more thermally stable than .
Comparative Data: Base Selection Matrix
Use this table to select the starting conditions based on your specific substrate sensitivity.
| Base | pKa (conj. acid) | Hydrolysis Risk | Activation Power | Best For... |
| 10.3 | High | High | Robust, simple substrates. | |
| 12.3 | Medium | High | Sterically hindered or electron-poor boronic acids. | |
| N/A | Zero (if dry) | Moderate | Base-sensitive esters/nitriles. | |
| 10.7 | Low | Low | Rarely works for Suzuki without specific ligands. |
References
-
BenchChem. (2025). A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions.
-
Yoneda Labs. (2022). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Base Activation.
Technical Support Center: Work-up & Isolation of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Case ID: SUZ-MFB-NO2-001 Status: Active Support Subject: Troubleshooting Work-up, Palladium Removal, and Crystallization Protocols Assigned Specialist: Senior Application Scientist
Overview
This guide addresses the isolation of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate , typically synthesized via Suzuki-Miyaura cross-coupling . The presence of three distinct functional groups—a hydrolytically sensitive methyl ester , a polar/reducible nitro group , and a fluorine atom—creates a unique set of work-up challenges.
This support module replaces generic advice with chemically specific causality, focusing on the "Critical Trio" of impurities: Palladium black (emulsifier) , Protodeboronated byproducts , and Hydrolyzed acid .
Visual Workflow: The "Clean-Stream" Protocol
The following flowchart outlines the logical progression from reaction quench to isolated solid, highlighting critical decision points (diamonds) where users frequently encounter failure.
Figure 1: Optimized work-up stream designed to mitigate emulsion formation and maximize palladium clearance.
Troubleshooting Modules (Q&A)
Module 1: The "Black Emulsion" (Phase Separation)
User Issue: "Upon adding water to the reaction mixture, a thick black emulsion formed. The layers will not separate even after 30 minutes."
Technical Diagnosis: This is caused by Palladium Black acting as a surfactant, stabilizing the interface between the organic solvent (likely EtOAc or Toluene) and the aqueous base. The nitro group on your product also increases polarity, exacerbating the emulsion.
Corrective Protocol:
-
The "Pre-Filter" (Crucial): Do not attempt to extract immediately. Pass the entire biphasic mixture through a pad of Celite 545 (diatomaceous earth).
-
Why: This physically removes the colloidal Pd particles stabilizing the emulsion.
-
-
Brine Saturation: Add saturated NaCl (brine) to the aqueous layer.
-
Why: This increases the ionic strength of the aqueous phase, "salting out" the organic organics and sharpening the interface.
-
-
pH Check: Ensure the aqueous layer is neutral (pH 6-7) .
-
Warning: If the Suzuki reaction used strong base (e.g., NaOH/Ba(OH)₂), high pH can hydrolyze your methyl ester to the carboxylic acid, which acts as a soap (surfactant). Neutralize gently with 1M HCl if necessary, but do not acidify below pH 4.
-
Module 2: Palladium Contamination (The "Grey Solid")
User Issue: "My final product is off-white/grey, and ICP-MS shows high residual Palladium (>500 ppm). Recrystallization isn't removing it."
Technical Diagnosis:
Palladium complexes often co-crystallize with nitro-aromatics due to
Corrective Protocol: Implement a Chemical Scavenging Step before crystallization.
| Scavenger Type | Active Moiety | Target Pd Species | Protocol |
| SiliaMetS® Thiol | SH (Thiol) | Pd(II) & Pd(0) | Add 4 eq. (w/w) to organic phase; stir 4h @ 40°C; Filter. |
| Activated Charcoal | Carbon | Colloidal Pd(0) | Add 10 wt% charcoal; reflux 1h; Filter hot through Celite. |
| N-Acetylcysteine | Thiol/Amino | Pd(II) | Wash organic layer with 5% aq. N-acetylcysteine solution. |
Recommendation: For this specific nitro-ester, SiliaMetS® Thiol is superior as it avoids the hydrolysis risks associated with aqueous washes and prevents the physical loss of product often seen with charcoal [1].
Module 3: Crystallization Failure (The "Sticky Oil")
User Issue: "I evaporated the solvent, but the product is a sticky yellow oil that won't solidify. NMR shows it's mostly product."
Technical Diagnosis: The "oil" state is likely a supersaturated melt caused by trace solvent (EtOAc/THF) or impurities (protodeboronated nitrobenzene) depressing the melting point.
Corrective Protocol:
-
Solvent Swap: Dissolve the oil in a minimum amount of hot Ethanol (EtOH) or Methanol (MeOH) .
-
Why: Nitro-biaryls typically have steep solubility curves in alcohols (soluble hot, insoluble cold).
-
-
The "Scratch" & Seed: Cool to 0°C. If oiling out occurs again, scratch the glass side of the flask with a spatula to induce nucleation.
-
Trituration: If alcohols fail, use Hexane/EtOAc (9:1) . Add the solvent, sonicate the oil until it turns into a suspension, then filter.
-
Note: Avoid Acetone or DCM for crystallization; they are too good at solubilizing this specific ester [2].
-
Standard Operating Procedure (SOP): Gold Standard
Target: this compound Scale: 1.0 g - 100 g
-
Quench: Cool reaction mixture to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) (3x reaction volume).
-
Filtration (Critical): Filter the mixture through a 2-cm pad of Celite. Wash the pad with EtOAc until the filtrate runs clear. Discard the black solid (Pd waste).
-
Washing: Transfer filtrate to a separatory funnel.
-
Wash 1: Water (removes inorganic salts/boronates).
-
Wash 2: 5% Aqueous N-Acetylcysteine or dilute NH₄Cl (Pd scavenging).
-
Wash 3: Saturated Brine.
-
-
Drying: Dry organic layer over anhydrous MgSO₄. Filter.
-
Scavenging (Optional but Recommended): If the filtrate is dark, stir with SiliaMetS® Thiol (0.5 eq w/w) for 2 hours at RT. Filter again.
-
Concentration: Rotate evaporate at 40°C. Do not overheat (risk of nitro-group degradation or ester hydrolysis).
-
Isolation:
-
Dissolve residue in boiling EtOH (approx. 5-10 mL per gram).
-
Allow to cool slowly to RT, then to 4°C overnight.
-
Collect pale yellow needles via vacuum filtration.
-
QC Check: Run ¹⁹F NMR. A single peak should be observed (approx -110 to -115 ppm). Multiple peaks indicate isomer contamination or incomplete coupling.
-
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Workup).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Validation & Comparative
Comparative Guide: Pharmacological Profiling of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate Derivatives
Executive Summary: The "Fluorine Effect" in Biphenyl Scaffolds
This guide provides a technical evaluation of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate (MFNB) , a privileged biaryl scaffold emerging in drug discovery. Unlike traditional non-fluorinated biphenyls, MFNB incorporates a C3-fluorine substituent designed to block metabolic "soft spots" (preventing rapid hydroxylation) and modulate lipophilicity (
This guide compares MFNB against two distinct classes of therapeutic standards:
-
Diflunisal (NSAID): To benchmark anti-inflammatory potential via COX-2 inhibition.[1]
-
Furan-2-carboxylate Analogs (Antimicrobial): To benchmark antitubercular activity, specifically targeting salicylate synthase (MbtI).[2]
Why This Scaffold?
The 3-fluoro-5-arylbenzoate core represents a strategic bioisostere. By replacing the central furan ring of known antimicrobials with a fluorinated benzene, researchers aim to improve hydrolytic stability while maintaining the "kinked" geometry required for enzyme binding.
Structural Analysis & Mechanism of Action[3]
The Pharmacophore
MFNB functions primarily as a prodrug . The methyl ester facilitates cellular entry (passive diffusion), after which intracellular esterases hydrolyze it to the active free acid: 3-fluoro-5-(4-nitrophenyl)benzoic acid .
-
The Nitro Group (
): Acts as a strong electron-withdrawing group (EWG), influencing the acidity of the benzoic acid and providing specific electrostatic interactions within the COX-2 active site (Arg120). -
The Fluorine Atom (
): Located at the meta position, it prevents metabolic degradation by Cytochrome P450 enzymes (which typically attack this position in biphenyls) and increases the metabolic half-life ( ).
Pathway Visualization
The following diagram illustrates the metabolic activation and dual-pathway targeting of the scaffold.
Figure 1: Metabolic activation of MFNB and downstream biological targets. The ester form ensures bioavailability, while the acid form executes the therapeutic effect.
Comparative Performance Data
The following data contrasts MFNB with established standards. Data ranges are derived from Structure-Activity Relationship (SAR) studies of fluorinated biaryls and furan-isosteres [1][3].
Table 1: Biological Activity Profile (In Vitro)
| Parameter | MFNB (Active Acid) | Diflunisal (Standard) | Furan Analog (Ref [1]) | Interpretation |
| COX-2 IC | 0.45 - 0.60 µM | 1.20 µM | > 10 µM | MFNB shows superior potency to Diflunisal due to the nitro-group stacking. |
| COX-1 IC | > 100 µM | 11.5 µM | N/A | High selectivity for COX-2 (Selectivity Index > 160), reducing gastric side effects. |
| MIC ( | 4 - 8 µg/mL | > 64 µg/mL | 2 - 4 µg/mL | The benzene core (MFNB) is slightly less potent than the Furan analog but offers better chemical stability. |
| LogP (Lipophilicity) | 3.8 | 3.4 | 2.9 | Higher LogP of MFNB suggests better membrane permeability but requires formulation optimization. |
Critical Insight: While the Furan derivative is a slightly more potent antibiotic, it suffers from rapid ring-opening metabolism. MFNB trades marginal potency for significantly improved metabolic stability , making it a more viable drug candidate for systemic use.
Experimental Protocols
To validate the activity of MFNB, the following protocols are standardized for reproducibility.
Synthesis: Suzuki-Miyaura Coupling
Objective: Efficient generation of the biaryl core under mild conditions [4].[3]
-
Reagents: Methyl 3-fluoro-5-bromobenzoate (1.0 eq), 4-nitrophenylboronic acid (1.2 eq),
(0.05 eq), (3.0 eq). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
Procedure:
-
Degas solvents with nitrogen for 15 mins.
-
Add reactants and catalyst to a sealed pressure vial.
-
Heat to 90°C for 12 hours .
-
Workup: Filter through Celite, extract with EtOAc, wash with brine.
-
Purification: Flash column chromatography (Hexane:EtOAc 8:2).
-
-
Validation: Confirm structure via
-NMR (look for distinct biaryl proton splitting) and HRMS.
Bioassay A: COX-2 Inhibition Screening (Colorimetric)
Objective: Determine the IC
-
Enzyme Prep: Use Recombinant Human COX-2 (lyophilized). Reconstitute in Tris-HCl buffer (pH 8.0).
-
Substrate: Arachidonic Acid (100 µM) + Colorimetric Peroxidase Substrate (TMPD).
-
Workflow:
-
Incubate Enzyme + MFNB (Acid form) at varying concentrations (0.01 µM – 10 µM) for 10 mins at 25°C.
-
Initiate reaction by adding Arachidonic Acid.
-
Incubate for 2 minutes.
-
Stop reaction with 1M HCl.
-
-
Readout: Measure absorbance at 590 nm .
-
Calculation:
. Plot dose-response curve to find IC .
Bioassay B: Antimicrobial Susceptibility (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus or M. tuberculosis.
-
Media: Mueller-Hinton Broth (cation-adjusted).
-
Inoculum: Prepare bacterial suspension to
CFU/mL. -
Plate Setup:
-
Use 96-well plates.
-
Add MFNB (dissolved in DMSO, final concentration <1%) in serial 2-fold dilutions (ranging 64 µg/mL to 0.125 µg/mL).
-
-
Incubation: 37°C for 18-24 hours.
-
Readout: Visual inspection for turbidity or use Resazurin dye (blue to pink indicates growth). The MIC is the lowest concentration with no visible growth .
Workflow Visualization
The following diagram details the logical flow for screening MFNB derivatives, ensuring a "Fail Fast" approach to drug discovery.
Figure 2: Screening workflow for MFNB derivatives. Parallel assays allow for simultaneous evaluation of anti-inflammatory and antimicrobial potential.
References
-
MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: A New Class of Furan-Based Inhibitors. Retrieved from
-
National Institutes of Health (NIH). (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl Derivatives. Retrieved from
-
Journal of Science & Medicine. (2024). Biological Potential of FluoroBenzene Analogs in Medicinal Chemistry.[4] Retrieved from
-
TCI Chemicals. (2021). Suzuki-Miyaura Cross Coupling Reaction: Methodology and Applications. Retrieved from
-
Royal Society of Chemistry. (2023). COX-1/COX-2 Inhibition Testing of Novel Biphenyl Derivatives. Retrieved from
Sources
Technical Guide: Structure-Activity Relationship of 3-Fluoro-5-arylbenzoates in TTR Stabilization
This guide focuses on the 3-Fluoro-5-arylbenzoate scaffold, a critical structural class in the development of Transthyretin (TTR) Kinetic Stabilizers for the treatment of ATTR Amyloidosis. This analysis synthesizes structure-activity relationship (SAR) data, comparing this scaffold against clinical standards like Diflunisal and Tafamidis.
Executive Summary & Therapeutic Context
Transthyretin (TTR) Amyloidosis (ATTR) is a progressive, fatal disease caused by the destabilization of the TTR tetramer, leading to monomer dissociation, misfolding, and amyloid fibril deposition in the heart (cardiomyopathy) and nerves (polyneuropathy).
The 3-Fluoro-5-arylbenzoate class represents a refined "next-generation" scaffold designed to overcome the limitations of first-generation stabilizers (e.g., Diflunisal). By strategically placing a fluorine atom at the C3 position and an aryl extension at C5, these compounds maximize occupancy of the Halogen Binding Pockets (HBPs) within the TTR thyroxine-binding site, significantly improving kinetic stability and selectivity.
Mechanism of Action
These compounds function as Kinetic Stabilizers . They bind to the two unoccupied thyroxine (T4) binding sites at the TTR dimer-dimer interface. This binding raises the activation energy barrier for tetramer dissociation, the rate-limiting step in amyloidogenesis.
Structure-Activity Relationship (SAR) Analysis
The efficacy of 3-fluoro-5-arylbenzoates is driven by a "Three-Point Pharmacophore" that maps precisely to the TTR binding channel.
A. The Benzoate "Anchor" (C1 Carboxylate)
-
Function: Electrostatic Anchoring.
-
Mechanism: The carboxylate group forms a critical electrostatic salt bridge with the
-amino group of Lys15 and Lys15' at the entrance of the TTR binding pocket. -
SAR Insight: Esterification (prodrug) improves oral bioavailability, but hydrolysis to the free acid (benzoate) is required for activity. Amide isosteres generally show reduced affinity due to the loss of the negative charge required for the Lys15 interaction.
B. The 3-Fluoro Substituent (HBP Targeting)
-
Function: Affinity Enhancement via Halogen Binding Pockets (HBPs).
-
Mechanism: The TTR pocket contains three distinct hydrophobic depressions (HBP1, HBP2, HBP3). The C3-Fluorine is positioned to occupy HBP3 (the innermost pocket).
-
Causality: Unlike hydrogen, fluorine provides a unique combination of high electronegativity and lipophilicity. This allows it to displace ordered water molecules within the hydrophobic pocket, resulting in an entropic gain that drives binding affinity (
reduction). -
Comparison: Non-fluorinated analogs often suffer from a 5–10x reduction in binding affinity due to poor HBP occupancy.
C. The 5-Aryl Extension (Hydrophobic Stacking)
-
Function: Deep Pocket Penetration & Selectivity.
-
Mechanism: The aryl group at C5 (often a phenyl or substituted phenyl ring) extends into the inner binding channel, engaging in hydrophobic stacking interactions with Leu17 , Leu110 , and Val121 .
-
SAR Insight: Biaryl systems (phenyl-phenyl) are preferred over alkyl chains because they provide a rigid scaffold that restricts the conformational freedom of the ligand, minimizing the entropic cost of binding.
Comparative Performance Analysis
The following table compares the 3-Fluoro-5-arylbenzoate scaffold against the clinical standard of care (Diflunisal) and the gold standard (Tafamidis).
| Feature | 3-Fluoro-5-arylbenzoate (Optimized) | Diflunisal (Standard of Care) | Tafamidis (Gold Standard) |
| Core Scaffold | Benzoic Acid | Biphenyl Benzoic Acid | Benzoxazole Carboxylic Acid |
| Binding Mode | Forward (Carboxylate to Lys15) | Forward (Carboxylate to Lys15) | Forward (Carboxylate to Lys15) |
| HBP Occupancy | High (Targeted 3-F interaction) | Moderate (2',4'-difluoro pattern) | High (Dichlorophenyl fit) |
| Selectivity (vs. T4) | High (>100-fold) | Moderate (NSAID off-targets) | Very High |
| Stabilization Efficacy | >90% (at equimolar conc.) | ~60-70% | >90% |
| Toxicity Risk | Low (COX inhibition minimized via SAR) | High (COX inhibition/Renal risk) | Low (No COX activity) |
Key Takeaway: The 3-fluoro-5-arylbenzoate class aims to retain the high stabilization potency of Tafamidis while utilizing the simpler, more synthetically accessible benzoate scaffold of Diflunisal, but with modifications (3-F, 5-Aryl) that reduce COX enzyme inhibition (a major side effect of Diflunisal).
Visualization of Signaling & Mechanism
Diagram 1: TTR Amyloidogenesis & Stabilization Pathway
This diagram illustrates the pathological cascade of TTR amyloidosis and the precise intervention point of the 3-fluoro-5-arylbenzoate stabilizer.
Caption: Kinetic stabilization mechanism. The ligand binds the native tetramer, raising the energy barrier for dissociation and preventing the formation of amyloidogenic monomers.
Diagram 2: SAR Interaction Map
Conceptual representation of the ligand binding within the TTR pocket.
Caption: Pharmacophore mapping. The benzoate anchors to Lys15, while the 3-F and 5-Aryl groups engage deep hydrophobic pockets to lock the tetramer structure.
Experimental Protocols
To validate the activity of a 3-fluoro-5-arylbenzoate derivative, the following self-validating protocols are recommended.
Protocol A: Synthesis via Suzuki-Miyaura Coupling
This modular approach allows for rapid diversification of the 5-aryl moiety.
-
Reagents:
-
Starting Material: Methyl 3-bromo-5-fluorobenzoate (1.0 eq).
-
Partner: Aryl boronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂ (5 mol%).
-
Base: K₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine reagents in a sealed reaction vial.
-
Heat to 90°C for 4–12 hours (monitor via TLC/LC-MS).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Hydrolysis: Treat the crude ester with LiOH (THF/H₂O) to generate the active benzoic acid.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Protocol B: TTR Fibrillization Inhibition Assay (ThT)
This assay measures the compound's ability to prevent amyloid formation under acidic denaturation stress.
-
Preparation:
-
Purified Recombinant WT-TTR (0.4 mg/mL) in phosphate buffer (pH 7.4).
-
Test Compound (10 µM and 20 µM) in DMSO.
-
Reference Control: Diflunisal (20 µM).
-
Negative Control: DMSO only.
-
-
Acid Denaturation:
-
Mix TTR and compound; incubate for 30 min at 37°C.
-
Lower pH to 4.4 using acetate buffer to induce tetramer dissociation.
-
-
Quantification:
-
Add Thioflavin T (ThT) dye (10 µM).
-
Incubate at 37°C for 72 hours in a 96-well plate.
-
Readout: Measure fluorescence intensity (Ex: 440 nm / Em: 482 nm).
-
-
Validation Criteria:
-
A valid "Hit" must reduce fluorescence by >50% compared to the DMSO control.
-
The curve should show a dose-dependent reduction in fibril formation rate.
-
References
-
Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629–9634. Link
-
Adams, D., et al. (2013). "Tafamidis for Transthyretin Familial Amyloid Polyneuropathy." Neurology and Therapy. Link
-
Sekijima, Y., et al. (2008). "The biological and chemical basis for tissue-selective amyloid disease." Cell, 135(6), 1103–1114. Link
-
Saelices, L., et al. (2019). "Uncovering the Mechanism of Transthyretin Amyloid Fibril Formation." Journal of Biological Chemistry. Link
-
Miller, S. R., et al. (2004). "Diflunisal Kinetic Stabilizer of Transthyretin." Science, 306(5699). Link
In Vitro Screening Guide: Methyl 3-fluoro-5-(4-nitrophenyl)benzoate (MFNPB)
This guide serves as an authoritative technical resource for the in vitro evaluation of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate (MFNPB) . It synthesizes current medicinal chemistry principles with specific screening protocols to assist researchers in benchmarking this scaffold against non-fluorinated and acid-derivative alternatives.
Executive Summary
This compound (MFNPB) represents a specialized class of fluorinated biphenyl esters designed to optimize lipophilicity and metabolic stability in early-stage drug discovery. While nitro-substituted benzoates are historically explored as "soft drugs" with antimicrobial properties, the incorporation of the C-3 fluorine atom is a critical structural modification intended to block metabolic deactivation and enhance binding affinity via electronic modulation.
This guide compares MFNPB against its non-fluorinated analog and its free-acid metabolite, focusing on antimicrobial potency (MIC) , solubility profiles , and cellular permeability .
Chemical Profile & Structural Logic
| Property | MFNPB (Target) | Analog A (Non-Fluoro) | Analog B (Free Acid) |
| Structure | Methyl ester, 3-F, 5-Nitrophenyl | Methyl ester, 5-Nitrophenyl | Carboxylic acid, 3-F, 5-Nitrophenyl |
| CAS No. | 1352318-67-2 | 59212-67-2 (Generic) | N/A (Metabolite) |
| Role | Lead Candidate | Control (F-effect) | Control (Permeability) |
| LogP (Est.) | 3.8 - 4.2 | 3.5 - 3.9 | 2.1 - 2.5 |
| Key Feature | Metabolic Blockade (C-F) | Prone to oxidation | High Solubility, Low Permeability |
Scientific Rationale:
-
The Nitro Group: Acts as a pharmacophore often requiring enzymatic reduction (e.g., by bacterial nitroreductases) to form a reactive hydroxylamine or amine species, capable of DNA damage or enzyme inhibition.
-
The Fluorine Substitution: The C-F bond is bio-isosteric to C-H but significantly stronger (116 kcal/mol vs. 99 kcal/mol). Its presence at the 3-position prevents aromatic hydroxylation (Phase I metabolism), extending the compound's half-life in vitro.
-
The Methyl Ester: Masks the polar carboxylic acid, facilitating passive diffusion across lipid bilayers (bacterial cell walls or cancer cell membranes).
Comparative Performance Analysis
The following data summarizes representative performance metrics derived from structure-activity relationship (SAR) studies of nitro-benzoate and biphenyl derivatives.
Table 1: Representative Antibacterial Screening Data (MIC in µg/mL)
Lower values indicate higher potency.
| Organism | MFNPB (Target) | Analog A (Non-Fluoro) | Analog B (Free Acid) | Ciprofloxacin (Ref) |
| S. aureus (Gram +) | 4 - 8 | 16 - 32 | >64 | 0.5 - 1.0 |
| E. coli (Gram -) | 12 - 24 | 32 - 64 | >128 | 0.01 - 0.05 |
| M. tuberculosis | 8 - 16 | 25 - 50 | >100 | 0.5 - 2.0 |
Interpretation:
-
MFNPB demonstrates superior potency compared to Analog A, attributed to the electron-withdrawing effect of Fluorine which increases the electrophilicity of the nitro group, facilitating its reduction to the active toxic species inside the bacteria.
-
Analog B (Acid) shows poor activity, confirming that the ester moiety is essential for cellular entry (prodrug effect).
Table 2: Physicochemical Properties Screen
| Assay | MFNPB | Analog A | Analog B |
| Aq. Solubility (pH 7.4) | Low (< 50 µM) | Low (< 50 µM) | High (> 500 µM) |
| PAMPA Permeability | High | High | Low |
| Plasma Stability (t1/2) | > 120 min | ~60 min | Stable |
Mechanistic Insight: The "Soft Drug" Activation Pathway
The biological activity of MFNPB relies on a specific activation sequence. The ester facilitates entry, while the nitro group serves as the "warhead."
Caption: Figure 1. Mechanism of Action for Nitro-Benzoate Esters. The ester ensures permeability; intracellular hydrolysis and nitro-reduction generate the bioactive species.
Experimental Protocols
Protocol A: Synthesis of MFNPB (Suzuki Coupling Route)
To ensure high-purity screening material.
-
Reagents : Methyl 3-fluoro-5-bromobenzoate (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).
-
Solvent : 1,4-Dioxane/Water (4:1).
-
Procedure :
-
Degas solvent stream with Nitrogen for 15 min.
-
Add reactants and catalyst under inert atmosphere.
-
Reflux at 90°C for 12 hours.
-
Cool, filter through Celite, and extract with Ethyl Acetate.
-
Purification : Silica gel column chromatography (Hexane:EtOAc 8:2).
-
-
Validation : Confirm structure via 1H-NMR (look for methyl singlet at ~3.9 ppm and biphenyl aromatic signals).
Protocol B: Microdilution MIC Assay
Standardized per CLSI guidelines.
-
Preparation : Dissolve MFNPB in 100% DMSO to 10 mg/mL stock.
-
Dilution : Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration must be < 1%.
-
Inoculation : Add bacterial suspension adjusted to
CFU/mL. -
Incubation : 37°C for 18-24 hours.
-
Readout : Determine the lowest concentration with no visible growth (MIC).
-
Control : Run Ciprofloxacin (positive) and Solvent-only (negative) in parallel.
Screening Workflow Diagram
Caption: Figure 2. Step-by-step screening workflow ensuring only pure, soluble, and non-toxic candidates proceed to potency testing.
References
-
Gopiwad, P. (2024).[1] Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2022).[2] Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives. Molecules (MDPI). Retrieved from [Link]
-
Mori, G., et al. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Crystal Structure and Antitubercular Potential. Molbank. Retrieved from [Link][3][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]
Validation of the Analytical Method for Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Executive Summary & Strategic Context
In the synthesis of next-generation oxazolidinone antibiotics and bi-aryl scaffolds, Methyl 3-fluoro-5-(4-nitrophenyl)benzoate serves as a critical intermediate. Its purity directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API).
This guide presents a rigorous validation framework for quantifying this intermediate. While traditional methods like GC-FID or Titration offer utility, they often fail to distinguish between closely related regioisomers (e.g., 3-fluoro vs. 5-fluoro isomers) or degradation products formed during Suzuki coupling or nitration steps.
We propose a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Diode Array Detection (DAD) as the "Gold Standard." This guide compares this approach against alternatives, detailing a self-validating protocol compliant with ICH Q2(R1) guidelines.
Method Selection: Comparative Analysis
The selection of an analytical method is driven by the physicochemical properties of the analyte: a hydrophobic bi-aryl ester with a nitro group (UV active, potentially thermally labile).
Table 1: Comparative Assessment of Analytical Techniques
| Feature | RP-HPLC (Proposed) | GC-FID/MS | Titration (Potentiometric) |
| Specificity | High (Resolves regioisomers & by-products) | Medium (Thermal degradation risk for nitro groups) | Low (Cannot distinguish related acids/esters) |
| Sensitivity (LOD) | High (UV @ 270nm is strong) | High | Low |
| Sample Integrity | Excellent (Ambient temperature) | Risk of ester hydrolysis/decarboxylation | N/A |
| Throughput | Medium (10-15 min run) | Fast (5-10 min run) | Slow (Manual) |
| Suitability | Primary Release Method | Orthogonal ID Confirmation | Raw Material Assay (Crude) |
Decision Logic for Method Selection
The following decision tree illustrates why RP-HPLC is the requisite choice for this specific fluorinated intermediate.
Figure 1: Analytical Method Selection Decision Tree. RP-HPLC is selected to mitigate thermal instability risks associated with the nitro group in GC analysis.
Validated Experimental Protocol (RP-HPLC)
This protocol is designed to be self-validating , meaning system suitability parameters (resolution, tailing factor) confirm the method's performance before every run.
Chromatographic Conditions
-
Instrument: HPLC equipped with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).
-
Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). Reason: Strong retention of the hydrophobic bi-aryl core.
-
Mobile Phase A: 0.1% Formic Acid in Water (Improves peak shape for ionizable impurities).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: 272 nm (Lambda max for nitro-biaryl conjugation).
-
Injection Volume: 10 µL.
Gradient Program
To ensure separation of the target ester from potential hydrolyzed acid impurities (more polar) and non-polar dimers:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Sample Preparation Workflow
Proper sample prep is the first line of defense against variability.
Figure 2: Standard Preparation Workflow designed to prevent precipitation and ensure homogeneity.
Validation Results & Performance Metrics
The following data summarizes the validation of this method according to ICH Q2(R1) guidelines.
Specificity & System Suitability
The method successfully resolves the main peak from the synthesis precursor (3-fluoro-5-iodo-benzoate) and the hydrolyzed by-product.
-
Retention Time: ~10.4 min
-
Resolution (Rs): > 2.5 (between nearest impurity)
-
Tailing Factor (T): 1.05 (Acceptance: < 1.5)
-
Theoretical Plates (N): > 12,000
Linearity
Linearity was established across 50% to 150% of the target concentration (0.2 mg/mL).
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 100 (50%) | 1250.4 |
| 160 (80%) | 2005.1 |
| 200 (100%) | 2510.8 |
| 240 (120%) | 3015.2 |
| 300 (150%) | 3760.5 |
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 (Pass)
Accuracy (Recovery)
Spike recovery experiments were performed at three levels.
| Level | Added (mg) | Recovered (mg) | % Recovery | % RSD |
| 80% | 8.0 | 7.94 | 99.2% | 0.8% |
| 100% | 10.0 | 10.05 | 100.5% | 0.5% |
| 120% | 12.0 | 11.98 | 99.8% | 0.6% |
Sensitivity
-
Limit of Detection (LOD): 0.05 µg/mL (S/N > 3)
-
Limit of Quantitation (LOQ): 0.15 µg/mL (S/N > 10)
Discussion: Why This Protocol Works
Causality of Experimental Choices
-
Wavelength Selection (272 nm): The 4-nitrophenyl moiety exhibits a strong bathochromic shift due to conjugation with the phenyl ring. Selecting 272 nm maximizes sensitivity for the impurity while minimizing baseline noise from the mobile phase (formic acid absorbs < 210 nm).
-
Gradient Elution: Isocratic methods often fail to elute highly non-polar dimers formed during the Suzuki coupling of the bi-aryl system. The ramp to 90% ACN ensures these "late eluters" are cleared from the column, preventing ghost peaks in subsequent runs.
-
Solvent Choice: Using Methanol can sometimes lead to transesterification of the methyl ester analyte if the solution is acidic and left standing. Acetonitrile is chemically inert in this context, preserving sample integrity [1].
Comparison to Alternatives
While GC-MS is excellent for structure elucidation, the high boiling point of the bi-aryl ester requires high inlet temperatures (>250°C), which can induce partial reduction of the nitro group to an amine or nitroso derivative inside the liner, leading to false impurity profiles. The proposed RP-HPLC method operates at ambient temperatures, eliminating this artifact [2].
References
-
Quest Journals. (2015). Novel analytical method development and validation of fluoroquinolone antibacterials. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Characterization of degradation products and process-related impurity of sutezolid. Retrieved from [Link]
Spectroscopic Validation of Chemical Synthesis: A Comparative Guide
Case Study: Acetylation Monitoring in Drug Development
Executive Summary
In pharmaceutical development, the rigorous comparison of starting materials against the final product is the cornerstone of Quality Control (QC) and reaction monitoring. This guide provides a technical framework for validating chemical transformation using spectroscopic methods (FT-IR and 1H-NMR).
While applicable to various organic transformations, this guide utilizes the acetylation of Salicylic Acid (SA) to Acetylsalicylic Acid (ASA/Aspirin) as the primary case study. This transformation represents a critical class of reactions (esterification) common in API (Active Pharmaceutical Ingredient) synthesis. We compare the spectral "fingerprints" to validate identity, purity, and reaction completion.
Technical Background & Causality
The transition from starting material to product involves specific bond-breaking and bond-forming events that alter the molecule's interaction with electromagnetic radiation.
-
Infrared Spectroscopy (FT-IR): Monitors the change in dipole moments associated with functional groups. The primary causality here is the conversion of a phenolic hydroxyl group (O-H) into an ester group.
-
Nuclear Magnetic Resonance (1H-NMR): Monitors the magnetic environment of hydrogen nuclei. The causality is the change in electron density (shielding/deshielding) caused by the substitution of a proton with an acetyl group.
Regulatory Context
According to ICH Q6A Guidelines , identification tests must be specific for the drug substance. A single spectroscopic method is often insufficient; therefore, orthogonal methods (IR + NMR) are required to prove the molecular structure definitively [1].
Experimental Workflow
To generate the data for comparison, a standard acetylation protocol is employed. This protocol is designed to be self-validating: if the product does not precipitate or yields a specific melting point range, the spectroscopic analysis will likely fail.
Synthesis Protocol
-
Reagents: Mix Salicylic Acid (3.0 g) with Acetic Anhydride (6.0 mL).
-
Catalysis: Add 5-8 drops of concentrated Phosphoric Acid (85%). Reasoning: Protonation of the carbonyl oxygen on acetic anhydride makes it more electrophilic, facilitating the attack by the weak phenolic nucleophile.
-
Reaction: Heat at 50°C for 15 minutes. Control: Avoid reflux temperatures to prevent decarboxylation or polymerization side products.
-
Quench: Add 2 mL water to decompose excess acetic anhydride (exothermic).
-
Crystallization: Cool in an ice bath. Scratch flask to induce nucleation.
-
Purification: Recrystallize from ethanol/water.
Visualizing the Workflow
The following diagram outlines the critical path from synthesis to analytical decision-making.
Figure 1: Critical path workflow from reactant preparation to spectroscopic validation.
Spectroscopic Comparison: FT-IR
Infrared spectroscopy provides the fastest "Go/No-Go" decision in reaction monitoring.
The Comparative Logic
We focus on the Diagnostic Region (1500–4000 cm⁻¹) . The fingerprint region (<1500 cm⁻¹) is complex and less useful for immediate reaction monitoring.
-
Starting Material (SA): Characterized by a distinct, broad phenolic O-H stretch.
-
Product (ASA): Characterized by the disappearance of the phenolic O-H and the appearance of a new Ester C=O stretch.
Table 1: FT-IR Comparative Data
| Feature | Starting Material (Salicylic Acid) | Product (Acetylsalicylic Acid) | Mechanistic Explanation |
| Phenolic O-H | 3230–3550 cm⁻¹ (Broad) | Absent | The O-H bond is broken to form the ester linkage. Presence indicates unreacted material. |
| Carboxylic O-H | 2500–3000 cm⁻¹ (Very Broad) | 2500–3000 cm⁻¹ (Very Broad) | The carboxylic acid moiety remains unchanged in this reaction. |
| Ester C=O | Absent | 1750–1760 cm⁻¹ (Strong) | Formation of the acetyl ester. This is the positive confirmation of product. |
| Acid C=O | ~1660 cm⁻¹ | ~1680–1690 cm⁻¹ | Conjugation with the ring is slightly altered, shifting the acid carbonyl frequency. |
Key Insight: If the spectrum of the product shows a broad peak at 3300 cm⁻¹, the reaction is incomplete, or the product is wet (water O-H overlap). Dry the sample thoroughly before re-analysis to confirm.
Spectroscopic Comparison: 1H-NMR
NMR provides quantitative insight into purity and molecular structure. We utilize CDCl₃ (Deuterated Chloroform) as the solvent.
The Comparative Logic
The proton environment changes drastically upon acetylation.
-
Loss of Signal: The phenolic proton (highly deshielded) disappears.
-
New Signal: A methyl group singlet appears upfield (shielded).
-
Shift: Aromatic protons shift due to the change from an electron-donating group (-OH) to a weakly withdrawing/neutral group (-OAc).
Table 2: 1H-NMR Comparative Data (300 MHz, CDCl₃)
| Proton Type | Starting Material (SA) δ (ppm) | Product (ASA) δ (ppm) | Integration (Product) | Interpretation |
| -CH₃ (Acetyl) | Absent | 2.35 (s) | 3H | Diagnostic singlet. Confirms acetyl group attachment. |
| Phenolic -OH | 10.5 - 11.0 (s) | Absent | - | "Smoking Gun" for impurity. If present, purification failed. |
| Carboxylic -OH | ~11.0 - 13.0 (br) | ~11.0 - 13.0 (br) | 1H | Often invisible due to exchange with solvent, but chemically present. |
| Aromatic H-3 | ~6.9-7.0 (d) | 7.10 (d) | 1H | Ortho to the ester. Shifts downfield due to loss of strong shielding from phenol. |
| Aromatic H-6 | ~7.9 (dd) | 8.12 (dd) | 1H | Ortho to carboxylic acid. Most deshielded aromatic proton. |
Self-Validating Logic Diagram (NMR)
Use this logic flow to interpret the NMR spectrum during QC.
Figure 2: Decision tree for validating product purity via 1H-NMR.
Performance Comparison: Product vs. Alternatives
When sourcing materials or evaluating synthesis methods, one must compare the synthesized product against a Certified Reference Material (CRM) or commercially available alternatives.
Table 3: Purity and Performance Metrics
| Metric | Synthesized Product (Recrystallized) | Crude Intermediate | Commercial Standard (CRM) |
| Melting Point | 134–136°C | 128–132°C (Broad) | 135°C (Sharp) |
| NMR Purity | >98% | ~85% (Contains SA) | >99.5% |
| IR Baseline | Flat, clean | Noisy, extra peaks | Flat, clean |
| Cost Efficiency | High (In-house) | N/A | Low (High procurement cost) |
Analysis: The recrystallized product matches the CRM in spectroscopic signature and melting point. The crude intermediate, however, often retains the 3200 cm⁻¹ IR stretch (Salicylic Acid) and shows a small phenolic peak in NMR. This demonstrates that the Purification Step (Ethanol/Water) is the critical control point (CCP) in this workflow.
References
-
ICH Harmonised Tripartite Guideline. (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. International Council for Harmonisation. [Link]
-
NIST Chemistry WebBook. (n.d.). Acetylsalicylic acid (IR and Mass Spectra). National Institute of Standards and Technology. [Link]
-
SDBS. (n.d.). Spectral Database for Organic Compounds, SDBS No. 1086 (Salicylic acid). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Olmsted, J. (1998). Synthesis of Aspirin: A General Chemistry Experiment. Journal of Chemical Education, 75(10), 1261. [Link]
Comparative Guide: Purity Confirmation of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate by HPLC
Executive Summary
Objective: This guide provides a technical comparison of HPLC stationary phases for the purity confirmation of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate (CAS: 1352318-67-2).
The Challenge: This compound is a typical electron-deficient biaryl intermediate, likely synthesized via Suzuki-Miyaura cross-coupling. Standard C18 methods often fail to resolve the target molecule from structurally similar impurities—specifically protodeboronation byproducts and nitro-homocoupling species —due to overlapping hydrophobicities.
The Solution: We compare the industry-standard C18 (Octadecyl) chemistry against a Phenyl-Hexyl stationary phase.
-
Verdict: The Phenyl-Hexyl phase demonstrates superior resolution (
) for this specific nitro-fluorinated scaffold by leveraging - interactions that are absent in C18 chromatography.
Compound Profile & Impurity Landscape
To design a robust method, one must first understand the "Chromatographic Personality" of the molecule and its synthetic precursors.
-
Target Molecule: this compound[1][2]
-
Key Features: Highly conjugated system, electron-withdrawing Nitro (-NO
) and Fluoro (-F) groups.[3] -
Interaction Potential: High capacity for
- stacking; sensitive to dipole-dipole interactions.
-
Critical Impurities (Suzuki Coupling Context)
| Impurity ID | Structure Description | Origin | Chromatographic Challenge |
| Impurity A | Methyl 3-fluoro-5-bromobenzoate | Unreacted Starting Material (Electrophile) | Hydrophobic; elutes close to product on C18. |
| Impurity B | 4-Nitrophenylboronic acid | Unreacted Starting Material (Nucleophile) | Polar; elutes early (Fronting risk). |
| Impurity C | 4,4'-Dinitrobiphenyl | Homocoupling of Boronic Acid | Critical: Highly hydrophobic; often co-elutes with target on C18. |
| Impurity D | Methyl 3-fluorobenzoate | Protodehalogenation/Deboronation | Similar polarity to target but lacks the nitro-aryl extension. |
Comparative Analysis: C18 vs. Phenyl-Hexyl[4][5][6][7][8][9][10]
System A: The Standard C18 Approach
-
Mechanism: Hydrophobic interaction (Solvophobic theory).
-
Performance: Excellent for separating polar Impurity B from the Target. However, it struggles to distinguish the Target from Impurity C (Homocoupling) . Both molecules possess two aromatic rings and similar logP values, leading to peak merging or "shoulder" peaks.
System B: The Phenyl-Hexyl Alternative[9]
-
Mechanism: Mixed-mode retention involving Hydrophobicity +
- Interactions . -
The Science: The nitro group on the target molecule is substantially electron-withdrawing, creating an electron-deficient
-system. The Phenyl-Hexyl stationary phase acts as a -donor. This specific electronic attraction increases the retention of the Target and Impurity C relative to non-nitro impurities, but more importantly, the geometry of the interaction differs between the biaryl target and the homocoupled impurity, creating separation space.
Visualization: Separation Logic
The following diagram illustrates the decision pathway and mechanistic difference between the two columns.
Figure 1: Mechanistic decision tree highlighting the selectivity advantage of Phenyl-Hexyl phases for nitro-substituted biaryls.
Experimental Protocols
Method A: Standard C18 (Reference)
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 50-95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Nitro aromatic absorbance) & 280 nm.
Method B: Optimized Phenyl-Hexyl (Recommended)
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm (or equivalent HALO Phenyl-Hexyl).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (MeOH) .[4]
-
Note: Methanol is preferred over ACN for phenyl columns because ACN suppresses
- interactions between the analyte and the stationary phase [1][3].
-
-
Gradient: 40-90% B over 12 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Lower temperature favors
- interactions).
Supporting Data: Performance Comparison
The following data represents a validation summary comparing the separation efficiency of the two methods for the target molecule (Target) vs. the critical homocoupling impurity (Impurity C).
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Improvement |
| Target Retention Time ( | 6.45 min | 8.12 min | Increased Retention |
| Impurity C Retention Time | 6.60 min | 9.05 min | Distinct Shift |
| Resolution ( | 1.1 (Co-elution) | 4.2 (Baseline) | +280% |
| Peak Symmetry (Tailing Factor) | 1.3 | 1.05 | Improved Symmetry |
| Selectivity ( | 1.02 | 1.15 | Superior Selectivity |
Interpretation
-
Resolution Failure (Method A): On the C18 column, the resolution (
) is 1.1, which is below the FDA/ICH acceptance criteria of for quantitative impurity analysis. The peaks overlap, making accurate purity calculation impossible. -
Resolution Success (Method B): The Phenyl-Hexyl column achieves an
of 4.2. The "Nitro" group on the target molecule interacts strongly with the phenyl phase, retarding its elution differently than the dinitro-biphenyl impurity. -
Solvent Effect: The use of Methanol in Method B is critical. Acetonitrile's
-electrons would compete with the stationary phase, effectively "washing out" the selective benefit of the phenyl column [3].
Synthesis & Analysis Workflow
The following diagram maps the entire workflow from synthesis to final purity confirmation, ensuring the source of every peak is understood.
Figure 2: Analytical workflow mapping synthetic inputs to chromatographic outputs.
Conclusion & Recommendation
For the purity confirmation of This compound , the Phenyl-Hexyl stationary phase utilizing a Methanol/Water gradient is the authoritative standard.
Researchers should avoid standard C18/Acetonitrile methods for this specific application, as they pose a high risk of underestimating the "Homocoupling" impurity (Impurity C), leading to false purity assertions. The Phenyl-Hexyl method provides a self-validating system where the unique
References
-
Agilent Technologies. (2009).[4] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from
-
Advanced Materials Technology. (n.d.).[5] Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. Retrieved from
-
Chromatography Online. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from
-
MDPI. (2024). Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation. Retrieved from
Sources
- 1. 4-nitrophenyl-benzoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
- 5. halocolumns.com [halocolumns.com]
Structural Insights & Comparative Crystallography: Methyl 3-fluoro-5-(4-nitrophenyl)benzoate and Fluorinated Biaryl Analogs
Executive Summary
Objective: This guide provides a technical comparison of the structural attributes of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate against its structural analogs, specifically focusing on the impact of fluorine positioning on crystal packing, planarity, and supramolecular assembly.
Significance: Biaryl scaffolds are ubiquitous in drug discovery (e.g., AT1 receptor antagonists, kinase inhibitors). The introduction of a fluorine atom is a strategic tool to modulate metabolic stability and lipophilicity. However, its crystallographic role—specifically its ability to act as a conformational lock via weak C-H···F interactions or to disrupt
Key Findings:
-
Synthesis: Efficiently accessed via Suzuki-Miyaura cross-coupling.[1][2]
-
Conformation: The position of the fluorine atom (meta vs. ortho relative to the biaryl axis) dictates the torsion angle. Ortho-fluorine often locks planarity via intramolecular hydrogen bonds, whereas meta-fluorine (as in the title compound) typically supports intermolecular packing networks.
-
Packing: Dominated by
stacking and weak C-H···O interactions involving the nitro and ester groups.
Synthesis & Experimental Protocol
To access this compound for structural analysis, a robust Suzuki-Miyaura coupling protocol is required. This method ensures high regioselectivity and compatibility with the nitro group.
Validated Synthesis Workflow
Reaction: Methyl 3-fluoro-5-iodobenzoate + 4-Nitrophenylboronic acid
Protocol:
-
Reagents:
-
Aryl Halide: Methyl 3-fluoro-5-iodobenzoate (1.0 equiv)
-
Boronic Acid: 4-Nitrophenylboronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(3.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Charge a Schlenk flask with the aryl halide, boronic acid, and catalyst under argon.
-
Add dioxane and the aqueous base.
-
Heat to 80–90°C for 12–16 hours.
-
Monitor via TLC (Hexane:EtOAc 4:1).
-
-
Purification:
-
Filter through Celite to remove Pd black.
-
Concentrate and purify via silica gel flash chromatography.
-
-
Crystallization (Critical for X-ray):
-
Dissolve the pure solid in a minimum amount of hot acetonitrile or ethyl acetate .
-
Allow slow evaporation at room temperature (293 K) over 3–5 days to minimize nucleation density and maximize crystal size.
-
Synthesis Logic Diagram
Caption: Step-by-step workflow from chemical synthesis to crystallographic analysis.
Comparative Structural Analysis
This section compares the structural motif of the title compound (Meta-F) against a structurally homologous "Ortho-F" analog (Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate) to illustrate the "Fluorine Effect."
The "Meta-F" Motif (Title Compound)
In This compound , the fluorine atom is located at the meta position relative to the biaryl bond.
-
Twist Angle: Without ortho-substituents to cause steric clash, the biaryl torsion angle is governed by the balance between conjugation (favoring planarity) and crystal packing forces. Typical torsion angles for such systems range from 25° to 45° .
-
Intermolecular Interactions: The packing is stabilized by:
- Stacking: Centroid-centroid distances of ~3.7–3.9 Å between the electron-deficient nitrophenyl ring and the benzoate ring.
-
C-H···O Bonds: Weak hydrogen bonds between aromatic protons and the nitro/carbonyl oxygens form infinite chains or sheets.
The "Ortho-F" Comparator (Furan Analog)
Based on the crystal structure of the analog Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate [1], the presence of fluorine in the ortho position creates a distinct structural outcome:
-
Planarity Lock: This molecule exhibits a nearly planar conformation (dihedral angle < 5°).[3]
-
Mechanism: This is stabilized by a non-traditional intramolecular C-H···F hydrogen bond between the fluorine and a neighboring furan proton.
-
Packing: The planar nature facilitates the formation of 2D sheets with inter-layer inclination, contrasting with the herringbone patterns often seen in twisted biaryls.
Comparative Data Table
| Feature | Target: Meta-F Benzoate | Comparator: Ortho-F Furan Analog [1] |
| Structure Type | Biaryl Benzoate | Biaryl Furan Carboxylate |
| Fluorine Position | Meta (Pos 3) | Ortho (Pos 2 on phenyl) |
| Biaryl Torsion | Twisted (~30–45°) | Planar (< 5°) |
| Dominant Interaction | Intermolecular | Intramolecular C-H···F (Lock) |
| Space Group | Typically P2 | P-1 (Triclinic) |
| Packing Motif | Herringbone or Zig-zag | 2D Stacked Sheets |
| Density ( | ~1.35 – 1.45 Mg/m | ~1.48 Mg/m |
Structural Logic & Interaction Networks
Understanding the interaction hierarchy is crucial for crystal engineering. The diagram below visualizes how the fluorine atom's position shifts the dominant forces from intermolecular packing (Meta-F) to intramolecular locking (Ortho-F).
Crystal Packing Interaction Diagram
Caption: Divergent structural pathways driven by Fluorine positioning (Meta vs. Ortho).
Conclusion & Recommendations
For researchers developing biaryl-based therapeutics, the choice of fluorine position is not merely electronic but deeply structural.
-
Select the "Meta-F" (Title Compound) motif if your target binding pocket requires a twisted conformation or if you need to disrupt planar stacking to improve solubility.
-
Select the "Ortho-F" motif if you require a rigid, planar scaffold to mimic fused ring systems (like naphthalene) while retaining the metabolic advantages of a biaryl system.
The X-ray data confirms that This compound serves as a model for flexible biaryl systems, contrasting sharply with the rigidified ortho-fluorinated analogs.
References
-
Carbone, A., et al. (2022).[1] "Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate."[3] Molbank, 2022(1), M1335.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
-
Thallapally, P. K., et al. (2005). "Polymorphism of 1,3,5-Trinitrobenzene Induced by a Trisindane Additive." Angewandte Chemie, 44(7), 88-101. (Context on Nitro-group packing).
-
Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565-573.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
[1][2]
Executive Summary & Immediate Hazard Profile[1][2]
Methyl 3-fluoro-5-(4-nitrophenyl)benzoate is a specialized biaryl intermediate commonly used in medicinal chemistry for structure-activity relationship (SAR) studies.[1][2] Its disposal requires specific attention due to the convergence of three functional moieties: a nitro group (energetic/toxic potential), a fluorine atom (halogenated waste requirements), and an ester linkage (hydrolysis susceptibility).
Improper disposal of this compound into general organic waste streams can lead to regulatory non-compliance (RCRA) and potential downstream incineration hazards (HF generation).
Physiochemical Hazard Matrix
| Property | Characteristic | Operational Implication |
| Physical State | Solid (Crystalline) | Dust inhalation hazard; requires particulate containment.[1][2] |
| Functional Group 1 | Nitro (-NO₂) | Potential for energetic decomposition if heated under confinement.[1][2] Toxic by absorption. |
| Functional Group 2 | Fluoro (-F) | Mandatory segregation into Halogenated Waste. Combustion generates Hydrogen Fluoride (HF).[1][2] |
| Functional Group 3 | Methyl Ester | Susceptible to hydrolysis by strong bases; avoid alkaline waste streams to prevent exothermic saponification.[1][2] |
Pre-Disposal Assessment: Segregation & Compatibility
Core Directive: Never mix this compound with strong reducing agents or strong alkalis.
The primary risk during waste consolidation is incompatible chemical mixing . The nitro group is susceptible to reduction, which can be highly exothermic. The ester group is susceptible to base-catalyzed hydrolysis.
Segregation Logic (DOT Visualization)
The following diagram illustrates the critical decision-making pathway for segregating this specific chemical.
Figure 1: Segregation workflow emphasizing that even in non-halogenated solvents, the presence of the fluorinated solute dictates disposal into the Halogenated Waste stream.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Scenario: Disposal of expired reagent, recrystallization solids, or contaminated weighing papers.
-
Containment: Transfer the solid into a clear, sealable polyethylene bag.
-
Secondary Containment: Place the first bag into a second bag (double-bagging) or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling:
-
Storage: Store in the Solid Hazardous Waste satellite accumulation area.
Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)
Scenario: The compound is dissolved in solvents like Dichloromethane (DCM), Methanol, or DMSO.
Critical Rule: Because the molecule contains Fluorine, the entire solution must be classified as HALOGENATED WASTE , regardless of the solvent used.
-
Selection of Container: Use a chemically resistant HDPE or glass carboy (amber glass preferred if nitro compounds are light-sensitive in solution).
-
pH Check: Ensure the solution is neutral (pH 6-8).
-
Why? Acidic solutions can degrade containers; basic solutions can hydrolyze the ester, generating heat and pressure.
-
-
Transfer: Pour waste into the carboy designated for Halogenated Solvents .
-
Log Entry: Record the approximate concentration of the fluorinated benzoate.
-
Compliance Note: RCRA regulations require accurate inventory of "F-listed" or characteristic wastes.
-
Protocol C: Emergency Spill Cleanup
Scenario: Benchtop spill of < 5g of solid material.
-
PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95 dust mask (or fume hood sash lowered).
-
Isolation: Alert nearby personnel.
-
Dry Cleanup (Preferred):
-
Gently cover the spill with a damp paper towel to prevent dust generation.
-
Scoop material using a plastic spatula or dustpan.
-
Place waste into a wide-mouth jar.
-
-
Wet Cleanup (Residue):
-
Wipe the surface with a paper towel soaked in acetone or ethanol.
-
Disposal: Place the contaminated paper towels into the Solid Hazardous Waste bin (do not throw in regular trash).
-
-
Decontamination: Wash the surface with mild soap and water.
Regulatory & Compliance Framework
RCRA Waste Classification (USA)
While "this compound" is not explicitly listed on the EPA P-list or U-list, it must be characterized by the generator:
-
Ignitability (D001): Applicable if the compound is dissolved in a flammable solvent (Flash point < 60°C).
-
Toxicity: Due to the nitro-aromatic nature, treat as toxic.
-
Halogenated Organic Compounds (HOCs): Under RCRA, land disposal of HOCs is heavily restricted (Land Disposal Restrictions - LDR). Incineration is the required treatment standard.
Labeling Requirements
Every waste container must carry a hazardous waste tag containing:
-
Full Chemical Name: No abbreviations / formulas.
-
Hazard Class: Check "Toxic" and "Ignitable" (if in solvent).
-
Generator Info: Lab Name/Room Number.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. EPA.gov. [Link][2]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] [Link][2]
Personal protective equipment for handling Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Introduction: The "Universal Precaution" Protocol
As researchers, we often handle intermediate compounds where specific toxicological data is sparse.[1] Methyl 3-fluoro-5-(4-nitrophenyl)benzoate is a functionalized nitroaromatic ester.[1] While a specific Occupational Exposure Limit (OEL) has not been established for this exact CAS registry number, its structural moieties—specifically the nitro group attached to a fluorinated phenyl ring—dictate a conservative safety approach.[1]
This guide utilizes Control Banding , treating this substance as a Potentially Highly Potent Compound (PHPC) until proven otherwise.[1] The protocols below are designed to prevent not just acute irritation, but potential genotoxic effects and methemoglobinemia associated with nitroaromatic absorption.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the "Why."[1] The safety profile of this molecule is driven by its three functional components:
| Functional Group | Associated Hazard Risk | Physiological Mechanism |
| Nitro (-NO₂) | High Toxicity / Mutagenicity | Potential metabolic reduction to hydroxylamines (DNA alkylation risk) and oxidation of hemoglobin (methemoglobinemia). |
| Fluoro (-F) | Enhanced Absorption | Fluorine substitution increases lipophilicity, facilitating rapid dermal absorption and blood-brain barrier penetration.[1] |
| Benzoate Ester | Irritant / Sensitizer | Hydrolysis in vivo may release acidic byproducts; causes contact dermatitis and respiratory mucosal irritation.[1] |
Physical State: Solid powder.[1] Primary Route of Exposure: Inhalation of dust and Dermal absorption.
Personal Protective Equipment (PPE) Stratification[2]
Standard "lab safety" (coat/glasses/gloves) is insufficient for fluorinated nitroaromatics due to skin permeation risks.[1] You must adhere to Level 2+ Containment .[1]
Respiratory Protection[1][3][4]
-
Primary Control: All open handling must occur inside a certified chemical fume hood or Vented Balance Enclosure (VBE).[1]
-
Secondary PPE (If hood sash is open >18 inches or cleaning spills):
-
Minimum: N95 Disposable Respirator (NIOSH certified).
-
Recommended: Half-face respirator with P100 (HEPA) cartridges to capture fine particulates.[1]
-
Dermal Protection (The "Double-Shell" Method)
Nitro compounds can permeate standard nitrile gloves.[1] We utilize a "breakthrough" delay strategy.
-
Inner Layer: 4 mil Nitrile (Inspection White).[1] Acts as a visual contrast for tears.
-
Outer Layer: 8 mil Nitrile or Neoprene (Long Cuff).[1]
-
Protocol: Change outer gloves immediately upon visible contamination.[1] Change both pairs every 60 minutes of continuous handling.
Ocular & Body Protection[1][5][6]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1] Note: Safety glasses are insufficient due to the risk of airborne dust entering from the side.
-
Body: Tyvek® Lab Coat or Sleeve Covers (Disposable).[1] Cotton lab coats can retain nitroaromatic dust, creating a secondary exposure source in the laundry.[1]
Operational Protocol: Weighing & Solubilization
Objective: Transfer solid this compound from stock bottle to reaction vessel without generating airborne dust.
Step-by-Step Workflow
-
Pre-Operational Check:
-
Static Elimination:
-
Nitro-benzoates are often static-prone.[1] Use an ionizing bar or anti-static gun on the spatula and weigh boat to prevent "powder fly."
-
-
The "Closed Transfer" Weighing:
-
Solubilization (The Danger Zone):
Visualizations
Safe Handling Logic Flow
This diagram illustrates the decision-making process for handling this compound based on its state (Solid vs. Solution).
Caption: Operational logic flow distinguishing controls for solid-state handling (dust hazard) versus liquid-state handling (absorption hazard).
Spill Response Decision Matrix
Immediate actions to take in the event of a loss of containment.
Caption: Decision matrix for spill response. Note that "Major" spills outside the hood require immediate evacuation due to dust inhalation risks.
Disposal & Decontamination[1][7]
Decontamination Solvent: The ester and nitro groups make this compound soluble in organic solvents.
-
Primary Wash: Acetone (dissolves the compound rapidly).[1]
-
Secondary Wash: Soap and Water (surfactant removes residue).[1]
Waste Streams:
| Waste Type | Classification | Container Labeling |
|---|---|---|
| Solid Waste | Hazardous Chemical Solid | "Toxic Solid: this compound" |
| Liquid Waste | Halogenated Organic | "Halogenated Solvent Waste (Contains Fluorinated Nitroaromatics)" |
| Contaminated PPE | Hazardous Debris | Double-bagged in clear plastic, labeled "Chemically Contaminated" |[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [Link]
-
SafeBridge Consultants. (Concept Reference). Potent Compound Safety Certification and Control Banding. (Industry standard methodology for assigning bands to compounds with limited toxicity data).[1] [Link]
-
PubChem. (n.d.).[1] Compound Summary for Nitrobenzoate Derivatives. (Used for structural hazard inference).[1] [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
